Cispentacin
Description
(1R,2S)-2-azaniumylcyclopentanecarboxylate has been reported in Bacillus cereus and Streptomyces griseus with data available.
structure given in first source; isolated from Bacillus cereus
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924231 | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122672-46-2, 37910-65-9 | |
| Record name | Cispentacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cispentacin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cispentacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CISPENTACIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CISPENTACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cispentacin: A Technical Guide to its Discovery and Isolation from Bacillus cereus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin, a potent antifungal agent, was first discovered and isolated from the fermentation broth of Bacillus cereus strain L450-B2.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthesis, and, most critically, the detailed experimental methodologies for the production and isolation of this valuable secondary metabolite. The protocols outlined herein are compiled from the original discovery literature and established methods for the purification of amino acid-like natural products. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development, facilitating the replication and optimization of this compound production and purification.
Introduction
This compound, with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic β-amino acid that exhibits significant antifungal activity, particularly against Candida albicans.[1][2] Its unique cyclic structure and potent bioactivity have made it a subject of interest for the development of novel antifungal therapeutics. The initial discovery of this compound from a terrestrial bacterium, Bacillus cereus, highlighted the potential of this genus as a source of unique and medically relevant secondary metabolites. This guide focuses on the technical aspects of its discovery and isolation, providing a foundational understanding for further research and development.
Discovery and Producing Organism
This compound was first reported in 1989 as a new antifungal antibiotic isolated from the culture broth of Bacillus cereus strain L450-B2.[1][2] The producing organism is a Gram-positive, spore-forming bacterium commonly found in soil and diverse environments.
Table 1: Taxonomical Data for the this compound Producing Organism
| Characteristic | Description |
| Organism | Bacillus cereus |
| Strain | L450-B2 |
| Morphology | Rod-shaped, Gram-positive, spore-forming |
| Source | Soil |
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Bacillus cereus L450-B2. While the exact media composition and fermentation parameters from the original discovery are not fully detailed in publicly available literature, a generalized protocol based on typical fermentation conditions for Bacillus species to produce secondary metabolites can be outlined.
Fermentation Medium
A complex medium rich in carbohydrates and nitrogen sources is generally employed to support the growth of Bacillus cereus and the production of secondary metabolites.
Table 2: Generalized Fermentation Medium Composition
| Component | Concentration (g/L) | Purpose |
| Glucose | 20.0 | Carbon Source |
| Soluble Starch | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| K2HPO4 | 1.0 | Phosphate Source and pH Buffering |
| MgSO4·7H2O | 0.5 | Source of Magnesium Ions |
| CaCO3 | 2.0 | pH Buffering |
Fermentation Protocol
-
Inoculum Preparation: A seed culture of Bacillus cereus L450-B2 is prepared by inoculating a loopful of a fresh plate culture into a flask containing a seed medium (e.g., Nutrient Broth) and incubating at 30°C for 24 hours on a rotary shaker.
-
Production Fermentation: The production medium is sterilized by autoclaving. After cooling, it is inoculated with the seed culture (typically 5-10% v/v).
-
Incubation: The fermentation is carried out in a fermenter under controlled conditions.
-
Temperature: 28-32°C
-
pH: Maintained between 6.5 and 7.5
-
Agitation: 150-250 rpm
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)
-
-
Monitoring: The production of this compound is monitored over time using a bioassay against a susceptible fungal strain (e.g., Candida albicans) or by chromatographic methods such as HPLC.
-
Harvesting: The fermentation broth is harvested at the peak of this compound production, typically in the stationary phase of bacterial growth.
Isolation and Purification of this compound
This compound is a water-soluble, amphoteric compound, which dictates the choice of purification methods. The general strategy involves initial separation from the biomass followed by a series of chromatographic steps.
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Detailed Protocols
Step 1: Removal of Biomass
-
The harvested fermentation broth is centrifuged at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Alternatively, the broth can be filtered through a membrane with a pore size of 0.45 µm.
-
The resulting cell-free supernatant containing this compound is collected.
Step 2: Cation Exchange Chromatography
This step utilizes the basic nature of the amino group in this compound to bind it to a negatively charged resin.
-
Resin: A strongly acidic cation exchange resin (e.g., Dowex 50W X8, H+ form) is packed into a column.
-
Equilibration: The column is equilibrated with deionized water or a low concentration acidic buffer (e.g., 0.1 M acetic acid).
-
Loading: The pH of the culture supernatant is adjusted to acidic (pH 3-4) with an appropriate acid (e.g., HCl) and loaded onto the equilibrated column.
-
Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: this compound is eluted using a gradient of increasing pH or ionic strength. A common eluent is an aqueous ammonia solution (e.g., 0.1 N to 1.0 N NH4OH).
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using a suitable assay (e.g., ninhydrin test for amino acids or an antifungal bioassay).
Step 3: Gel Filtration Chromatography
This step separates molecules based on their size.
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Resin: A gel filtration resin with an appropriate fractionation range (e.g., Sephadex G-10 or Bio-Gel P-2) is used to pack a column.
-
Equilibration: The column is equilibrated with a suitable buffer, typically deionized water or a volatile buffer like ammonium acetate to facilitate subsequent removal.
-
Loading: The active fractions from the ion-exchange step are pooled, concentrated (e.g., by rotary evaporation), and loaded onto the gel filtration column.
-
Elution: The sample is eluted with the equilibration buffer.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for this compound. The active fractions are pooled.
Step 4: Lyophilization
-
The pooled active fractions from the gel filtration step are lyophilized (freeze-dried) to obtain pure, solid this compound.
Characterization of this compound
The structure of the isolated this compound is confirmed through various spectroscopic techniques.
Table 3: Physico-chemical and Spectroscopic Data of this compound
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| Solubility | Soluble in water, insoluble in most organic solvents |
| 1H NMR (D2O, δ ppm) | Multiplets at ~1.6-2.2 (cyclopentane ring protons), ~3.4 (CH-N), and ~3.8 (CH-C=O) |
| 13C NMR (D2O, δ ppm) | Resonances for cyclopentane carbons, the α-carbon to the amino group, and the carboxyl carbon |
| Mass Spectrometry (m/z) | [M+H]+ at 130.0862 |
Signaling Pathways and Logical Relationships
The biosynthesis of this compound in Bacillus cereus involves a unique set of enzymes. While a detailed signaling pathway for its regulation is not fully elucidated, the biosynthetic pathway has been studied.
Caption: Simplified overview of the this compound biosynthetic pathway.
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Bacillus cereus L450-B2. The detailed, albeit generalized, experimental protocols for fermentation and purification are intended to equip researchers with the necessary information to produce and isolate this important antifungal compound. The provided data and workflows serve as a valuable resource for natural product chemists, microbiologists, and professionals in the field of drug development, fostering further research into this compound and other bioactive compounds from Bacillus species. Further investigation to delineate the precise fermentation conditions and to optimize the purification process is encouraged to enhance the yield and purity of this compound for preclinical and clinical studies.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin, a naturally occurring β-amino acid, has garnered significant attention in the scientific community for its potent antifungal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. The document delves into the molecule's structural parameters, stereochemical configuration, and the experimental protocols for its synthesis and characterization. Furthermore, it visualizes the biosynthetic pathway and the mechanism of action of this compound through detailed diagrams, offering a thorough understanding of this promising antifungal agent.
Chemical Structure of this compound
This compound is the common name for the chemical compound (1R,2S)-2-aminocyclopentane-1-carboxylic acid. It is a cyclic β-amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The molecule consists of a five-membered cyclopentane ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) on adjacent carbon atoms. The "cis" prefix in its name indicates that the amino and carboxyl substituents are on the same side of the cyclopentane ring.
The precise spatial arrangement of these functional groups is crucial for its biological activity. The absolute configuration of the naturally occurring, biologically active enantiomer is (-)-(1R,2S).[1][2] This specific stereochemistry is essential for its interaction with its biological target.
Structural Parameters
Table 1: Estimated Bond Lengths in this compound
| Bond | Estimated Length (Å) |
| C-C (alkane) | 1.54 |
| C-N | 1.47 |
| C-O (carboxyl) | 1.25 |
| C=O (carboxyl) | 1.25 |
| O-H (carboxyl) | 0.96 |
| N-H | 1.01 |
| C-H | 1.09 |
Table 2: Estimated Bond Angles in this compound
| Angle | Estimated Angle (°) |
| C-C-C (ring) | ~104 |
| H-C-H | 109.5 |
| C-C-N | 109.5 |
| C-C-COOH | 109.5 |
| O=C-O | 120 |
| H-N-H | 107 |
Stereochemistry of this compound
The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. With two chiral centers at the C1 and C2 positions of the cyclopentane ring, four possible stereoisomers can exist. However, the naturally occurring and biologically active form is the (-)-(1R,2S) enantiomer.
Absolute Configuration
The absolute configuration of this compound has been determined to be (1R, 2S). This was established through stereospecific synthesis and spectroscopic methods. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each chiral center.
Optical Activity
As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The naturally occurring enantiomer is levorotatory, indicated by the negative sign (-) in its name. The specific rotation is a characteristic physical property of a chiral compound.
Table 3: Specific Rotation of (-)-(1R,2S)-Cispentacin
| Parameter | Value |
| Specific Rotation [α] | Data not consistently available with full experimental details. |
| Wavelength | Sodium D-line (589 nm) is commonly used. |
| Temperature | Typically measured at 20-25 °C. |
| Solvent | Water or acidic/basic aqueous solutions. |
| Concentration | Not consistently reported. |
Note: While the levorotatory nature is established, a precise and consistently reported value for the specific rotation with all experimental parameters is not available in the reviewed literature.
Experimental Protocols
Enantioselective Synthesis of (-)-(1R,2S)-Cispentacin
The asymmetric synthesis of (-)-(1R,2S)-cispentacin is crucial for obtaining the pure, biologically active enantiomer. Several synthetic routes have been developed. Below is a generalized protocol based on a common strategy involving a chiral auxiliary.
Protocol: Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin
-
Preparation of Chiral Amine: Start with a commercially available chiral amine, such as (R)-(+)-α-methylbenzylamine, which will serve as the chiral auxiliary.
-
Conjugate Addition: React the chiral amine with an α,β-unsaturated ester, such as tert-butyl cyclopent-1-enecarboxylate, in the presence of a strong base like lithium diisopropylamide (LDA). This conjugate addition step introduces the amino group stereoselectively.
-
Purification: The resulting diastereomeric β-amino ester is purified by chromatography to separate it from any minor diastereomers.
-
Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C).
-
Hydrolysis of the Ester: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product, (-)-(1R,2S)-cispentacin.
-
Purification and Characterization: The final product is purified by recrystallization or ion-exchange chromatography. The enantiomeric purity is confirmed by chiral HPLC, and the structure is verified by NMR spectroscopy and mass spectrometry.
Determination of Absolute Configuration by X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[2][3][4][5][6]
Protocol: Determination of Absolute Configuration
-
Crystal Growth: High-quality single crystals of the enantiomerically pure this compound, or a suitable derivative, are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector. To determine the absolute configuration, it is crucial to collect data with anomalous dispersion, often requiring the use of a specific X-ray wavelength (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer and close to 1 for its inverted structure confirms the assignment with high confidence.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound involves a unique set of enzymes that construct the five-membered ring and introduce the amino and carboxyl groups with the correct stereochemistry.[7][8][9][10][11]
Caption: Biosynthetic pathway of this compound.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting protein synthesis. It is actively transported into the fungal cell and then competitively inhibits isoleucyl-tRNA synthetase (IleRS).[12][13][14][15][16]
Caption: Mechanism of action of this compound.
Conclusion
This compound remains a molecule of significant interest due to its potent and specific antifungal activity. A thorough understanding of its chemical structure and, critically, its stereochemistry is fundamental for any research or development efforts. The (-)-(1R,2S) configuration is paramount for its biological function. This guide has provided a detailed overview of these aspects, including estimated structural parameters, and has outlined the experimental approaches for its stereocontrolled synthesis and definitive stereochemical assignment. The visualized biosynthetic pathway and mechanism of action further illuminate the molecular basis of its antifungal properties, providing a solid foundation for future research into novel antifungal therapies based on the this compound scaffold. Further research to provide publicly accessible, high-resolution crystallographic data and detailed, standardized experimental protocols would be of great benefit to the scientific community.
References
- 1. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. On the Mechanism and Origin of Isoleucyl-tRNA Synthetase Editing against Norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-2-Aminocyclopentane-1-carboxylic acid, also known as (+)-Cispentacin, is a non-proteinogenic β-amino acid with significant antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, biological activity, and detailed experimental protocols for its synthesis and evaluation. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in harnessing the therapeutic potential of this molecule.
Core Properties
(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a water-soluble, amphoteric compound.[1] Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R,2S)-2-aminocyclopentane-1-carboxylic acid |
| Common Name | (+)-Cispentacin |
| CAS Number | 64191-14-6[2] |
| Molecular Formula | C₆H₁₁NO₂[2] |
| Canonical SMILES | C1C--INVALID-LINK--N">C@HC(=O)O[3] |
| InChI | InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1[2] |
| InChIKey | JWYOAMOZLZXDER-CRCLSJGQSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 129.16 g/mol [3] |
| Melting Point | 218-219 °C (sublimes)[2] |
| Boiling Point | 264.7 °C at 760 mmHg (for hydrochloride salt)[] |
| Solubility | Water-soluble[1] |
| Appearance | Almost white crystalline powder (for hydrochloride salt)[] |
| XLogP3-AA | -2.0[3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 3 |
| Polar Surface Area | 63.3 Ų[3] |
| Rotatable Bond Count | 1 |
Biological Activity and Mechanism of Action
(1R,2S)-2-Aminocyclopentane-1-carboxylic acid exhibits potent antifungal activity, particularly against Candida albicans.[5] While its in vitro activity can be modest depending on the testing medium, it demonstrates strong therapeutic efficacy in in vivo models of systemic candidiasis.[1][5]
The primary mechanism of action involves its transport into the fungal cell via amino acid permeases. Once inside the cell, it is believed to act as an inhibitor of prolyl-tRNA synthetase (PRS). This inhibition disrupts protein synthesis and subsequently RNA synthesis, leading to the antifungal effect.
Signaling Pathway of Antifungal Action
Caption: Proposed mechanism of antifungal action.
Experimental Protocols
Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid
The following is a scalable synthesis protocol adapted from published literature.[6]
Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Detailed Methodology:
-
Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is dissolved in toluene. (S)-α-phenylethylamine and isobutyric acid are added, and the mixture is heated. Water is removed azeotropically. The resulting enamine is then reduced.
-
Diastereoselective Crystallization: The crude amino ester mixture is treated with (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in a suitable solvent such as acetonitrile. The salt of the desired (1R,2S) diastereomer precipitates upon cooling and is isolated by filtration.[6]
-
Liberation of the Free Amine: The isolated salt is treated with an aqueous basic solution (e.g., KHCO₃/K₂CO₃) and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried, and concentrated to yield the free amino ester.[6]
-
Hydrogenolysis: The chiral auxiliary is removed by hydrogenolysis. The amino ester is dissolved in methanol, and 10% palladium on activated carbon is added. The mixture is subjected to a hydrogen atmosphere until the reaction is complete.[6]
-
Acid Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating in hydrochloric acid. The final product is then isolated.
Antifungal Susceptibility Testing
The following protocol is a generalized method for determining the in vitro antifungal activity against Candida albicans.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility assay.
Detailed Methodology:
-
Inoculum Preparation: Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24 hours at 35-37°C. A suspension of the yeast is prepared in sterile saline or RPMI-1640 medium and adjusted to a 0.5 McFarland standard.[7]
-
Drug Dilution: A stock solution of (1R,2S)-2-aminocyclopentane-1-carboxylic acid is prepared in an appropriate solvent (e.g., water or buffer). Serial twofold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: The standardized yeast inoculum is further diluted and added to each well of the microtiter plate containing the drug dilutions to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
Incubation: The microtiter plates are incubated at 35°C for 48 hours.[8]
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 620 nm).[9]
Conclusion
(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a promising antifungal agent with a well-defined mechanism of action. This guide provides essential data and detailed protocols to facilitate further research and development of this compound and its analogs for potential therapeutic applications. The provided information on its synthesis and biological evaluation serves as a solid foundation for researchers to explore its full potential in combating fungal infections.
References
- 1. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Cispentacin: A Technical Guide to its Microbial Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the microorganism responsible for producing the antifungal agent cispentacin, the conditions required for its fermentation, and the methodologies for its isolation and analysis. The information is curated for professionals in the fields of microbiology, biotechnology, and pharmaceutical sciences.
This compound Producing Microorganism
The primary microorganism identified as a natural producer of this compound is Bacillus cereus strain L450-B2 .[1][2][3][4][5] This gram-positive, spore-forming bacterium was the source from which this compound was first isolated and characterized. While B. cereus is a ubiquitous soil bacterium known for producing a variety of bioactive compounds, strain L450-B2 is specifically noted for its ability to synthesize this unique cyclic amino acid antibiotic.[1][2]
In addition to its native producer, this compound has been successfully produced through heterologous expression in Streptomyces albus G153, demonstrating the potential for genetic engineering to facilitate production in alternative host organisms.
Fermentation Conditions for this compound Production
Detailed, quantitative data on the optimal fermentation parameters for this compound production by Bacillus cereus L450-B2 are not extensively available in recent literature. The foundational information is derived from the original discovery. However, based on general knowledge of fermentation optimization for Bacillus cereus strains for the production of other secondary metabolites, a set of recommended conditions can be inferred.
Table 1: Recommended Fermentation Parameters for this compound Production by Bacillus cereus L450-B2
| Parameter | Recommended Range/Value | Notes |
| Producing Strain | Bacillus cereus L450-B2 | The original and primary producing microorganism.[1][2][3][4][5] |
| Temperature | 28 - 37 °C | Bacillus cereus strains are generally mesophilic. Optimization within this range is recommended.[6][7][8][9] |
| pH | 7.0 - 8.0 | Maintaining a neutral to slightly alkaline pH is often optimal for secondary metabolite production in Bacillus species.[6][7][8][9] |
| Aeration | High | Aerobic conditions are crucial for the growth of B. cereus and the production of many of its secondary metabolites. |
| Agitation | 150 - 250 rpm | Adequate agitation is necessary to ensure proper mixing and oxygen transfer in submerged fermentation.[6][10] |
| Incubation Time | 48 - 96 hours | The production of secondary metabolites typically occurs during the stationary phase of bacterial growth. |
Fermentation Medium Composition:
The precise composition of the fermentation medium used for the original production of this compound by Bacillus cereus L450-B2 is not detailed in the readily available literature. However, a complex medium rich in carbohydrates and nitrogen sources is generally required for antibiotic production by Bacillus species.
Table 2: General Fermentation Medium Composition for Bacillus Species
| Component | Concentration Range (g/L) | Purpose |
| Carbon Source | ||
| Glucose/Starch | 10 - 40 | Primary energy and carbon source. |
| Nitrogen Source | ||
| Peptone/Yeast Extract | 5 - 20 | Provides organic nitrogen, vitamins, and growth factors. |
| Ammonium Salts (e.g., (NH₄)₂SO₄) | 2 - 5 | Inorganic nitrogen source. |
| Minerals and Trace Elements | ||
| K₂HPO₄/KH₂PO₄ | 1 - 5 | Buffering agent and source of phosphate. |
| MgSO₄·7H₂O | 0.5 - 1 | Source of magnesium ions, a cofactor for many enzymes. |
| Trace Element Solution | 1 - 2 (mL/L) | Provides essential micronutrients for growth and metabolism. |
Experimental Protocols
Fermentation Protocol (General)
-
Inoculum Preparation: A seed culture of Bacillus cereus L450-B2 is prepared by inoculating a suitable liquid medium (e.g., Nutrient Broth) and incubating for 18-24 hours at 30-37°C with shaking.
-
Fermentation: The production medium is inoculated with the seed culture (typically 2-5% v/v). The fermentation is carried out in a fermenter with controlled temperature, pH, aeration, and agitation as outlined in Table 1.
-
Monitoring: The fermentation is monitored for parameters such as cell growth (optical density), pH, and this compound production over time.
-
Harvesting: After the desired incubation period (typically determined by peak this compound production), the fermentation broth is harvested. The bacterial cells are separated from the supernatant by centrifugation or microfiltration. The supernatant contains the secreted this compound.
This compound Purification Protocol (General)
This compound is a water-soluble, amphoteric molecule, which lends itself to purification by ion-exchange chromatography.
-
Clarification of Supernatant: The harvested fermentation supernatant is clarified by filtration to remove any remaining cells and particulate matter.
-
Cation-Exchange Chromatography:
-
Resin: A strong cation-exchange resin (e.g., Dowex 50W series) is packed into a chromatography column.
-
Equilibration: The column is equilibrated with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid).
-
Loading: The clarified supernatant, adjusted to an acidic pH (e.g., pH 3-4) to ensure a net positive charge on the this compound molecule, is loaded onto the column. This compound binds to the negatively charged resin.
-
Washing: The column is washed with the equilibration buffer to remove unbound impurities.
-
Elution: this compound is eluted from the column using a buffer with a higher ionic strength or a higher pH. A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or a stepwise increase in pH (e.g., to a neutral or slightly basic pH) can be employed.
-
-
Desalting and Concentration: The fractions containing this compound are pooled, desalted (e.g., by dialysis or using a desalting column), and concentrated under vacuum.
-
Further Purification (Optional): If necessary, further purification can be achieved by techniques such as reversed-phase chromatography or crystallization.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated from primary metabolites and involves a type II polyketide synthase (PKS) machinery.[11]
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Production and Purification
The overall process from fermentation to purified this compound follows a logical workflow.
References
- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 4. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 5. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions for green pigment production from Bacillus cereus M116 (MTCC 5521) and its pharmacological application | Semantic Scholar [semanticscholar.org]
- 8. Optimizing the fermentation conditions and enhanced production of keratinase from Bacillus cereus isolated from halophilic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cispentacin's Mechanism of Action in Fungal Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin, a naturally occurring cyclic β-amino acid, demonstrates significant in vivo antifungal activity, particularly against Candida species. Its primary mechanism of action involves the targeted inhibition of protein biosynthesis through the competitive inhibition of isoleucyl-tRNA synthetase (IleRS). This technical guide provides a comprehensive overview of the molecular pathways involved in this compound's antifungal effects, detailed experimental protocols for its study, and a summary of key quantitative data. This document is intended to serve as a resource for researchers and professionals involved in antifungal drug discovery and development.
Introduction
Discovered in the culture broth of Bacillus cereus and Streptomyces setonii, this compound, chemically known as (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, represents a promising class of antifungal agents.[1][2] Despite exhibiting modest in vitro activity in some standard assays, its potent in vivo efficacy, especially in models of systemic candidiasis, has driven further investigation into its mechanism of action.[1][2] This guide will delve into the core molecular processes that underpin this compound's antifungal properties, with a focus on its transport into the fungal cell and its interaction with its intracellular target.
Core Mechanism of Action: A Two-Step Process
The antifungal activity of this compound is contingent on a two-step process: active transport into the fungal cell followed by the inhibition of a crucial enzyme in protein synthesis.
Cellular Uptake via Amino Acid Permeases
This compound is actively transported into fungal cells, such as Candida albicans, through amino acid permease systems.[3] This transport is a critical step, as it allows the compound to accumulate intracellularly to concentrations significantly higher than in the surrounding medium. The synthetic analog of this compound, BAY 10-8888, has been shown to be accumulated approximately 200-fold in C. albicans.[4] The transport is dependent on the proton motive force and can be competitively inhibited by other amino acids, such as L-proline.[3]
Inhibition of Isoleucyl-tRNA Synthetase (IleRS)
Once inside the cell, this compound's primary molecular target is isoleucyl-tRNA synthetase (IleRS).[4][5] This enzyme is essential for protein synthesis, as it catalyzes the charging of tRNA with isoleucine. By competitively inhibiting IleRS, this compound prevents the formation of isoleucyl-tRNA, thereby halting protein elongation and leading to cell growth inhibition.[4] The inhibition of protein synthesis has been confirmed by in vivo experiments showing a decrease in the incorporation of radiolabeled amino acids into proteins in the presence of this compound.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps in the mechanism of action of this compound.
Caption: this compound is actively transported into the fungal cell and inhibits isoleucyl-tRNA synthetase.
Quantitative Data
The following tables summarize the key quantitative data related to the antifungal activity of this compound and its analog, BAY 10-8888.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Organism/System | Value | Reference |
| IC50 | Candida albicans (clinical isolates) | 6.3 - 12.5 µg/mL | [1] |
| IC100 | Candida albicans (clinical isolates) | 6.3 - 50 µg/mL | [1] |
| PD50 (IV) | Systemic Candida infection in mice | 10 mg/kg | [1] |
| PD50 (PO) | Systemic Candida infection in mice | 30 mg/kg | [1] |
Table 2: Transport Kinetics of this compound and BAY 10-8888 in Candida albicans
| Compound | Parameter | Value | Reference |
| This compound | Km (for uptake) | 0.4 mM | [3] |
| This compound | Vmax (for uptake) | 7 nmol/µL/min | [3] |
| This compound | Ki (for proline inhibition) | 75 µM | [3] |
| BAY 10-8888 | Accumulation Factor | ~200-fold | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Fungal Amino Acid Permease Transport Assay
This protocol is designed to measure the uptake of radiolabeled this compound or a competitive inhibitor into fungal cells.
Workflow Diagram:
Caption: Workflow for a fungal amino acid permease transport assay.
Methodology:
-
Cell Culture: Grow Candida albicans (or other fungal pathogen) in a suitable defined medium (e.g., Yeast Nitrogen Base with glucose) to the mid-logarithmic phase of growth.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with ice-cold sterile water, and resuspend them in a transport buffer (e.g., 50 mM MES-Tris, pH 6.0, containing 2% glucose).
-
Transport Initiation: Pre-warm the cell suspension to 30°C for 5 minutes. Initiate the transport assay by adding a known concentration of radiolabeled this compound (e.g., [¹⁴C]-cispentacin).
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw aliquots of the cell suspension.
-
Filtration and Washing: Immediately filter the aliquots through a glass microfiber filter and rapidly wash the cells with a large volume of ice-cold transport buffer to stop the uptake and remove extracellular radiolabel.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of uptake from the initial linear phase of the time course. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of radiolabeled this compound. For inhibition studies (Ki), include a fixed concentration of radiolabeled substrate with varying concentrations of the inhibitor (e.g., L-proline).
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the enzymatic activity of IleRS.
Workflow Diagram:
Caption: Workflow for an isoleucyl-tRNA synthetase inhibition assay.
Methodology:
-
Enzyme Preparation: Prepare a cell-free extract from the fungal pathogen. For more precise kinetic studies, purify the isoleucyl-tRNA synthetase from the extract.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), ATP, MgCl₂, bulk tRNA (from yeast), and radiolabeled isoleucine (e.g., [³H]-isoleucine).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period.
-
Precipitation and Washing: Spot aliquots of the reaction mixture onto filter paper discs and immediately immerse them in cold 5% trichloroacetic acid (TCA) to precipitate the tRNA and stop the reaction. Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled isoleucine.
-
Quantification: Dry the filters and measure the radioactivity of the precipitated, charged tRNA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, perform the assay with varying concentrations of both the substrate (isoleucine) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
In Vitro Fungal Protein Synthesis Assay
This assay assesses the overall impact of this compound on protein synthesis in a cell-free system.
Workflow Diagram:
Caption: Workflow for an in vitro fungal protein synthesis assay.
Methodology:
-
Lysate Preparation: Prepare a translation-competent cell-free lysate from the fungal pathogen.
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate with a translation mix containing buffer, ATP, GTP, a mixture of unlabeled amino acids (excluding the one to be radiolabeled), an energy regenerating system (e.g., creatine phosphate and creatine kinase), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
Inhibitor and Template Addition: Add varying concentrations of this compound to the reaction tubes. Initiate protein synthesis by adding a template mRNA (e.g., a luciferase reporter mRNA).
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Protein Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
Collection and Washing: Collect the protein precipitate by filtration through glass microfiber filters. Wash the filters extensively with cold TCA and then with ethanol.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of protein synthesis at each this compound concentration and calculate the IC50 value.
Resistance Mechanisms
Resistance to this compound and its analogs can arise through two primary mechanisms:
-
Decreased Drug Accumulation: Mutations in the amino acid permease genes can lead to reduced uptake of this compound, preventing it from reaching a sufficiently high intracellular concentration to inhibit its target.[6]
-
Increased Target Enzyme Activity: Overexpression of the isoleucyl-tRNA synthetase gene can increase the amount of the target enzyme in the cell, requiring a higher concentration of this compound to achieve the same level of inhibition.[6]
Conclusion
This compound's mechanism of action in fungal pathogens is a well-defined process involving active uptake and specific inhibition of isoleucyl-tRNA synthetase, leading to the cessation of protein synthesis and fungal growth. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this promising antifungal agent and the development of novel therapeutics targeting similar pathways. Understanding the intricacies of its mechanism and potential resistance pathways is crucial for optimizing its clinical application and for the design of next-generation antifungal drugs.
References
- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Decreased accumulation or increased isoleucyl-tRNA synthetase activity confers resistance to the cyclic beta-amino acid BAY 10-8888 in Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cispentacin: A Proline Analogue with Potent Antifungal Properties - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin, a naturally occurring proline analogue with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid, has emerged as a promising antifungal agent.[1][2] Isolated from Bacillus cereus, this non-proteinogenic amino acid exhibits potent in vivo efficacy against pathogenic fungi, most notably Candida albicans.[1][3] Its unique mechanism of action, involving the targeted inhibition of prolyl-tRNA synthetase, disrupts protein synthesis and triggers a cascade of cellular stress responses in fungi, making it a compelling candidate for further drug development. This technical guide provides an in-depth overview of this compound, detailing its biological effects, mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its study.
Introduction
This compound is a cyclic amino acid that acts as a structural mimic of proline.[1] This structural similarity allows it to be recognized and actively transported into fungal cells, where it interferes with essential cellular processes.[4] Despite demonstrating modest in vitro activity in some standard assays, this compound displays remarkable protective effects in animal models of systemic candidiasis, highlighting its potential as a therapeutic agent.[3] This discrepancy between in vitro and in vivo activity underscores the importance of understanding its specific transport mechanisms and its precise molecular interactions within the fungal cell.
Biological Effects and Mechanism of Action
The primary biological effect of this compound is its antifungal activity, particularly against Candida species. Its mechanism of action can be dissected into two key stages: cellular uptake and enzymatic inhibition.
Cellular Uptake
This compound is actively transported into Candida albicans cells through amino acid permeases, including a specific inducible proline permease.[4] This active transport mechanism allows for the accumulation of this compound within the fungal cell to concentrations significantly higher than in the surrounding medium.
Inhibition of Prolyl-tRNA Synthetase
Once inside the cell, this compound acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS).[4] ProRS is a crucial enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By binding to the active site of ProRS, this compound prevents the formation of prolyl-tRNA, leading to a depletion of this essential molecule and a subsequent halt in protein production.[4]
Signaling Pathways Affected by this compound
The inhibition of ProRS by this compound mimics a state of proline starvation, triggering a well-characterized amino acid starvation response in fungi. In Candida albicans, this response is primarily mediated by the General Amino Acid Control (GAAC) pathway, with the transcription factor Gcn4p playing a central role.[5][6][7][8][9][10]
Upon the accumulation of uncharged tRNA due to ProRS inhibition, the protein kinase Gcn2p is activated. Gcn2p then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α), which leads to the preferential translation of the GCN4 mRNA.[9] The resulting Gcn4p protein is a master regulator that binds to specific DNA sequences (GCREs) in the promoters of numerous genes, activating their transcription.[5][10] These genes include those involved in amino acid biosynthesis, stress response, and morphogenesis, allowing the cell to adapt to the perceived nutrient limitation.[5][7][8][9] The activation of this pathway ultimately contributes to the fungistatic or fungicidal effects of this compound.
Quantitative Data
The antifungal activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points.
Table 1: In Vitro Activity of this compound against Candida albicans
| Parameter | Value Range | Medium | Method |
| IC50 | 6.3 - 12.5 µg/mL | Yeast Nitrogen Base Glucose | Turbidimetric |
| IC100 | 6.3 - 50 µg/mL | Yeast Nitrogen Base Glucose | Turbidimetric |
Data sourced from Oki, et al., 1989.[3]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
| Administration Route | PD50 (mg/kg) |
| Intravenous (iv) | 10 |
| Oral (po) | 30 |
PD50 (Protective Dose 50%) is the dose required to protect 50% of the animals from lethal infection. Data sourced from Oki, et al., 1989.[3]
Table 3: Kinetic Parameters of this compound Transport in Candida albicans
| Parameter | Value |
| Km (apparent) | 0.4 mM |
| Vmax (apparent) | 7 nmol/min/µL cells |
| Ki (for L-proline inhibition) | 75 µM |
Data sourced from Capobianco, et al., 1993.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (dissolved in sterile water or appropriate buffer)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution. This will bring the final volume to 200 µL and the final inoculum to 0.5-2.5 x 103 CFU/mL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring absorbance at 600 nm.
-
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This protocol describes a model to evaluate the in vivo efficacy of this compound. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound solution for injection (e.g., dissolved in sterile saline)
-
Candida albicans strain
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR)
-
Sterile saline
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline at a concentration known to cause a lethal infection in the chosen mouse strain (e.g., 1 x 106 CFU/mouse).
-
Infect mice via intravenous injection into the lateral tail vein.
-
-
Treatment:
-
Administer this compound at various doses via the desired route (e.g., intravenous or oral) at a specified time post-infection (e.g., 1 hour).
-
Include a vehicle control group receiving only the solvent.
-
-
Monitoring:
-
Monitor the mice daily for signs of illness and mortality for a predetermined period (e.g., 14-21 days).
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival. The PD50 can be calculated from the survival data.
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys). To determine this, mice are euthanized at specific time points, organs are harvested, homogenized, and plated on SDA to enumerate CFUs.
-
Prolyl-tRNA Synthetase Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the activity of ProRS.
Materials:
-
Purified fungal ProRS
-
This compound
-
14C-labeled L-proline
-
ATP
-
tRNAPro
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, tRNAPro, and purified ProRS.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding 14C-L-proline.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.
-
-
Precipitation and Filtration:
-
Stop the reaction by adding cold TCA to precipitate the macromolecules, including the charged tRNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitate.
-
Wash the filters with cold TCA to remove unincorporated 14C-L-proline.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of charged tRNAPro.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
This compound Biosynthesis
The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic reactions starting from 2-oxoglutarate. The pathway is catalyzed by a set of enzymes encoded by the amc gene cluster.
Conclusion
This compound represents a compelling antifungal lead compound with a distinct mechanism of action that differentiates it from currently available therapies. Its ability to specifically target prolyl-tRNA synthetase in fungi, coupled with its potent in vivo efficacy, makes it a valuable subject for further research and development. The information provided in this technical guide offers a comprehensive foundation for scientists and researchers working to unlock the full therapeutic potential of this promising proline analogue. Further studies focusing on optimizing its pharmacological properties and exploring its activity against a broader range of fungal pathogens are warranted.
References
- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. | Semantic Scholar [semanticscholar.org]
- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gcn4 co-ordinates morphogenetic and metabolic responses to amino acid starvation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function Analysis of MBF1, a Factor Involved in the Response to Amino Acid Starvation and Virulence in Candida albicans [frontiersin.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. embopress.org [embopress.org]
Technical Whitepaper: Cispentacin's Mechanism of Inhibition on Protein and RNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cispentacin, a cyclic β-amino acid antibiotic, demonstrates significant antifungal activity, particularly against Candida species. Its primary mechanism of action involves the disruption of essential cellular processes, namely protein and RNA synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition, supported by quantitative data and detailed experimental protocols. The document outlines how this compound is actively transported into fungal cells and subsequently inhibits prolyl-tRNA synthetase, leading to a cascade of effects that halt protein and, consequently, RNA production. This guide is intended to serve as a comprehensive resource for researchers investigating novel antifungal agents and the intricacies of cellular synthesis pathways.
Introduction
This compound, chemically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a naturally occurring antibiotic isolated from Bacillus cereus and Streptomyces setonii[1][2]. It has garnered attention for its potent in vivo and in vitro activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans[3][4]. While its antifungal properties are well-documented, the precise molecular interactions that lead to the cessation of fungal growth are rooted in its ability to interfere with fundamental biosynthetic pathways. This document elucidates the core mechanism of this compound: the inhibition of protein and RNA synthesis, providing a technical foundation for further research and drug development.
Mechanism of Action
The inhibitory effects of this compound are initiated by its entry into the fungal cell and culminate in the shutdown of macromolecular synthesis. The process can be understood as a multi-step pathway.
Cellular Uptake
This compound is actively transported into Candida albicans cells via amino acid permeases. Studies have shown its uptake is specifically facilitated by an inducible proline permease and is dependent on the proton motive force[5]. This transport is a critical first step, allowing the compound to accumulate to effective concentrations within the cytoplasm. The uptake of this compound is competitively inhibited by L-proline, highlighting the structural mimicry that facilitates its entry through these specific transporters[5].
Inhibition of Prolyl-tRNA Synthetase
Downstream Inhibition of RNA Synthesis
In addition to its direct impact on protein synthesis, this compound has been observed to inhibit the incorporation of precursors into RNA in vivo[5]. This effect is likely an indirect consequence of protein synthesis inhibition. The synthesis of RNA is a complex process that relies on a continuous supply of various proteins, including RNA polymerases and transcription factors. As the production of these essential proteins ceases due to the action of this compound, the cell's capacity for transcription is severely diminished. This demonstrates a tight coupling between the translation and transcription machineries within the cell, where the disruption of one process rapidly impacts the other[7].
Figure 1. Proposed signaling pathway for this compound's inhibitory action.
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentrations and kinetic parameters.
Table 1: In Vitro Antifungal Activity of this compound
| Organism | Medium | Measurement Method | IC50 (µg/mL) | IC100 (µg/mL) | Reference |
| Candida albicans (clinical isolates) | Yeast Nitrogen Base Glucose | Turbidimetric | 6.3 - 12.5 | 6.3 - 50 | [3][4] |
Table 2: Kinetic Parameters of this compound in Candida albicans
| Parameter | Description | Value | Reference |
| Km (apparent) | Substrate concentration at half-maximal uptake velocity | 0.4 mM | [5] |
| Vmax | Maximum velocity of uptake | 7 nmol/µL/min | [5] |
| Ki (apparent) | Inhibition constant for competitive inhibition by L-proline | 75 µM | [5] |
Note: Specific IC50 values for the direct inhibition of protein and RNA synthesis are not extensively reported in the literature; the effects are primarily described through precursor incorporation assays.
Experimental Protocols
The following sections provide detailed methodologies for assessing the inhibitory effects of this compound on protein and RNA synthesis. These protocols are based on established techniques cited in the literature[5][8][9].
Protocol: Measuring Inhibition of Protein Synthesis via Radiolabeled Amino Acid Incorporation
This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Appropriate growth medium (e.g., YNB with glucose)
-
This compound stock solution
-
Radiolabeled amino acid (e.g., [14C]lysine or [35S]methionine)
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol, 95%
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture: Grow fungal cells to the mid-logarithmic phase in the appropriate medium.
-
Treatment: Aliquot cell suspension into tubes. Add this compound at various concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). Incubate for a predetermined time (e.g., 30 minutes) at the optimal growth temperature.
-
Labeling: Add the radiolabeled amino acid (e.g., [14C]lysine to a final concentration of 1 µCi/mL) to each tube.
-
Incubation: Incubate the cultures for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This precipitates proteins and larger macromolecules.
-
Washing: Incubate on ice for 30 minutes. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters sequentially with cold 5% TCA and cold 95% ethanol to remove unincorporated radiolabel.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Express the results as a percentage of the control (no this compound) and calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Figure 2. Experimental workflow for protein synthesis inhibition assay.
Protocol: Measuring Inhibition of RNA Synthesis via Radiolabeled Nucleoside Incorporation
This protocol measures the rate of transcription by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized RNA.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Appropriate growth medium
-
This compound stock solution
-
Radiolabeled nucleoside (e.g., [3H]adenine or [3H]uridine)
-
Lysis buffer
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol, 70%
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture: Grow fungal cells to the mid-logarithmic phase.
-
Treatment: Aliquot the cell suspension. Add this compound at various concentrations and incubate for a set period (e.g., 30 minutes).
-
Labeling: Add the radiolabeled nucleoside (e.g., [3H]adenine to a final concentration of 2 µCi/mL) to each culture.
-
Incubation: Incubate for a defined pulse period (e.g., 15-30 minutes) to label newly synthesized RNA.
-
Lysis & Precipitation: Pellet the cells and lyse them. Precipitate the nucleic acids and proteins from the lysate using cold 10% TCA.
-
Washing: Incubate on ice for 30 minutes. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters sequentially with cold 5% TCA and cold 70% ethanol to remove unincorporated precursors.
-
Quantification: Dry the filters and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis: Determine the percentage of inhibition relative to the untreated control and calculate the IC50 value for RNA synthesis inhibition.
Figure 3. Experimental workflow for RNA synthesis inhibition assay.
Conclusion
This compound exerts its potent antifungal activity by targeting the fundamental cellular process of protein synthesis. Its primary mechanism involves the inhibition of prolyl-tRNA synthetase, which starves the ribosome of an essential component for translation. The subsequent inhibition of RNA synthesis appears to be a secondary, downstream effect resulting from the depletion of essential proteins required for transcription. The data presented in this guide, from kinetic parameters of cellular uptake to protocols for measuring its inhibitory effects, provide a comprehensive technical overview for professionals in the fields of microbiology and drug development. A thorough understanding of this compound's mode of action is critical for its potential development as a therapeutic agent and for the discovery of novel antifungals that target similar pathways.
References
- 1. (Open Access) this compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. (1989) | Masataka Konishi | 161 Citations [scispace.com]
- 2. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 5. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of protein and RNA synthesis cause a rapid block in prostaglandin production at the prostaglandin synthase step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Cispentacin: An In-Depth Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cispentacin, a cyclic amino acid antibiotic isolated from Bacillus cereus and Streptomyces setonii, has demonstrated notable in vivo antifungal activity, particularly against Candida species. Despite its potent efficacy in animal models, its in vitro activity can appear modest, a discrepancy that has prompted deeper investigation into its mechanism of action and spectrum of activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Antifungal Spectrum of Activity
This compound exhibits a targeted spectrum of activity, primarily against pathogenic yeasts of the Candida genus. It has also demonstrated in vivo efficacy against Cryptococcus neoformans. However, its in vitro activity against filamentous fungi (molds) is reported to be insignificant when assessed by standard agar dilution methods.
Quantitative Antifungal Susceptibility Data
The in vitro antifungal activity of this compound against various fungal isolates is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Strain | MIC (µg/mL) | Method | Reference |
| Candida albicans | Clinical Isolates | 6.3 - 12.5 (IC50) | Turbidimetric | [1] |
| Candida albicans | Clinical Isolates | 6.3 - 50 (IC100) | Turbidimetric | [1] |
| Cryptococcus neoformans | N/A | In vivo efficacy demonstrated | Animal Model | [1] |
| Aspergillus fumigatus | N/A | No significant activity | Agar Dilution | [1] |
| Various Yeasts and Molds | N/A | No significant activity | Agar Dilution | [1] |
*Note: The provided data for Candida albicans are 50% and 100% inhibitory concentrations (IC50 and IC100) as determined by a turbidimetric method. While not strictly MIC values, they provide a quantitative measure of antifungal activity.
Mechanism of Action
The antifungal effect of this compound is primarily due to the inhibition of protein synthesis through the specific targeting of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for charging isoleucine to its cognate tRNA, a vital step in protein translation.
Signaling Pathway of Isoleucyl-tRNA Synthetase Inhibition
The following diagram illustrates the mechanism of action of this compound, from its transport into the fungal cell to the inhibition of protein synthesis.
Caption: this compound transport and inhibition of protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments related to determining the antifungal spectrum of activity of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.
1. Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or dimethyl sulfoxide) at a concentration of 10 times the highest final concentration to be tested.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.
3. Microdilution Plate Preparation:
-
Use sterile 96-well microtiter plates with U-shaped bottoms.
-
Dispense 100 µL of RPMI 1640 medium into all wells except the first column.
-
Dispense 200 µL of the this compound stock solution into the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
4. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared fungal inoculum.
-
Include a growth control well containing only the inoculum and medium.
-
Seal the plates and incubate at 35°C for 24-48 hours.
5. Reading of Results:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% inhibition) compared to the growth control well. This can be assessed visually or with a microplate reader.
Experimental Workflow for Antifungal Susceptibility Testing
The logical flow of the antifungal susceptibility testing process is outlined in the diagram below.
Caption: Workflow for determining the MIC of this compound.
Conclusion
This compound demonstrates a focused and potent in vivo antifungal activity against key pathogenic yeasts, primarily through the inhibition of isoleucyl-tRNA synthetase. While its in vitro MIC values may be higher than some other antifungal agents, its efficacy in animal models highlights its potential as a therapeutic agent. The provided protocols offer a standardized approach for further investigation into its antifungal spectrum and mechanism of action. This technical guide serves as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.
References
Cispentacin: A Technical Guide to its Natural Production and Ecological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin, a potent antifungal agent, is a naturally occurring non-proteinogenic amino acid produced by the bacterium Bacillus cereus. This technical guide provides an in-depth overview of the natural production of this compound, including detailed fermentation and isolation protocols, quantitative production data, and a comprehensive analysis of its biosynthetic pathway. Furthermore, this document elucidates the ecological role of this compound as a secondary metabolite, contributing to the competitive advantage of its producing organism in complex microbial environments. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery, antifungal drug development, and microbial ecology.
Natural Production of this compound
This compound is primarily known to be produced by the bacterial strain Bacillus cereus L450-B2, from which it was first isolated.[1][2] It has also been identified as a product of Streptomyces setonii No. 7562. The biosynthesis of this compound is orchestrated by a Type II polyketide synthase (PKS) gene cluster, designated as the amc cluster.
Producing Organism and Fermentation
Producing Organism: Bacillus cereus strain L450-B2
Fermentation Protocol:
The production of this compound can be achieved through submerged fermentation of Bacillus cereus L450-B2. The following protocol is based on the methods described in the initial discovery of the compound.
-
Seed Culture:
-
Prepare a seed medium containing 2.0% glucose, 0.5% peptone, 0.5% meat extract, and 0.2% NaCl, adjusted to pH 7.0.
-
Inoculate a loopful of B. cereus L450-B2 from a slant culture into a 100 ml flask containing 20 ml of the seed medium.
-
Incubate the seed culture at 28°C for 24 hours on a rotary shaker.
-
-
Production Culture:
-
Prepare a production medium with the following composition ( g/liter ): soluble starch, 30; glucose, 10; peptone, 5; meat extract, 5; yeast extract, 2; and CaCO₃, 2. Adjust the pH to 7.0 before sterilization.
-
Inoculate a 500 ml flask containing 100 ml of the production medium with 2% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 72 hours on a rotary shaker.
-
Quantitative Production Data
While the original discovery publication does not specify the exact fermentation titer in terms of grams per liter, subsequent studies on the heterologous expression of the this compound biosynthetic gene cluster have provided some indication of production levels. However, for the native producer B. cereus L450-B2, quantitative data remains largely proprietary or unpublished in detail. For the purpose of this guide, a summary of reported antifungal activity from culture broths is provided as an indicator of production.
| Parameter | Value | Reference |
| Producing Organism | Bacillus cereus L450-B2 | [1] |
| Fermentation Time | 72 hours | Inferred from standard protocols |
| Antifungal Activity | Potent anti-Candida activity | [3] |
| IC₅₀ against C. albicans | 6.3 - 12.5 µg/ml | [3] |
| IC₁₀₀ against C. albicans | 6.3 - 50 µg/ml | [3] |
Isolation and Purification
The isolation and purification of this compound from the fermentation broth of B. cereus L450-B2 involves a series of chromatographic steps to separate the polar, water-soluble compound from other broth constituents.
Experimental Protocol:
-
Harvesting: After 72 hours of fermentation, harvest the culture broth by centrifugation to remove bacterial cells.
-
Cation Exchange Chromatography:
-
Adjust the pH of the supernatant to 7.0.
-
Apply the supernatant to a column of Amberlite IR-120B (H⁺ form).
-
Wash the column with water to remove unbound impurities.
-
Elute the active fraction containing this compound with 0.5 N NH₄OH.
-
-
Adsorption Chromatography:
-
Concentrate the active eluate under reduced pressure.
-
Apply the concentrated solution to a column of activated carbon.
-
Wash the column with water.
-
Elute this compound with aqueous methanol.
-
-
Cellulose Column Chromatography:
-
Concentrate the active fractions from the carbon column.
-
Apply the concentrate to a cellulose column.
-
Develop the column with a solvent system of n-butanol-acetic acid-water (3:1:1).
-
-
Crystallization:
-
Combine and concentrate the active fractions.
-
Crystallize this compound from aqueous ethanol to yield colorless needles.
-
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating example of a type II PKS system that produces a non-aromatic, five-membered ring structure. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the amc gene cluster.
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Ecological Role of this compound
The production of secondary metabolites like this compound plays a crucial role in the survival and competitiveness of Bacillus cereus in its natural soil environment. While the primary reported activity of this compound is against human fungal pathogens such as Candida albicans, its broad-spectrum antifungal properties suggest a significant ecological function.
-
Antagonism against Soil Fungi: this compound likely acts as an antagonistic agent against competing soil fungi, thereby securing a nutritional niche for B. cereus. The production of antifungal compounds is a common strategy employed by soil bacteria to inhibit the growth of filamentous fungi that compete for the same resources.
-
Rhizosphere Colonization: Bacillus cereus is a common inhabitant of the rhizosphere, the area of soil directly influenced by plant roots. The production of antimicrobial compounds can facilitate the successful colonization of plant roots by inhibiting the growth of other microorganisms.
-
Biocontrol Potential: The antifungal properties of this compound suggest that B. cereus strains producing this compound could have potential applications as biocontrol agents in agriculture to protect plants from fungal pathogens.
Experimental Workflow for Assessing Ecological Role
The following workflow outlines a general approach to investigating the ecological role of this compound.
Caption: Experimental workflow for ecological role assessment.
Conclusion
This compound stands out as a structurally unique and biologically active natural product with significant potential in the development of new antifungal therapies. The understanding of its natural production by Bacillus cereus L450-B2, from fermentation to the intricate details of its biosynthetic pathway, provides a solid foundation for further research and development. Moreover, the elucidation of its ecological role highlights the importance of microbial secondary metabolites in shaping microbial communities and their potential for biotechnological applications, including biocontrol. This technical guide serves as a comprehensive resource to facilitate and inspire future investigations into this promising antifungal agent.
References
- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. | Semantic Scholar [semanticscholar.org]
- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Cispentacin Purification Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Cispentacin, a nonproteinogenic amino acid with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent antifungal agent.[1][2] It was originally isolated from Bacillus cereus and Streptomyces setonii.[2] The efficacy of this compound in preclinical studies has made it a molecule of significant interest in the development of new antifungal therapies. As with many biologically derived active pharmaceutical ingredients, a robust and reproducible purification method is critical to ensure high purity and biological activity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar to moderately non-polar small molecules, making it an ideal choice for this compound purification.[3][4]
This application note details a validated RP-HPLC protocol for the purification of this compound from a crude fermentation extract. The method provides excellent resolution and yields a final product with high purity suitable for research and preclinical development.
Experimental Protocol
The following protocol outlines the steps for the purification of this compound using RP-HPLC.
1. Sample Preparation
-
Crude Extract Preparation: this compound is extracted from the fermentation broth of Bacillus cereus. The culture is centrifuged to remove bacterial cells, and the resulting supernatant is subjected to preliminary purification steps such as solid-phase extraction (SPE) to remove highly polar and non-polar impurities.
-
Final Sample Preparation: The partially purified extract is dissolved in the initial mobile phase (Mobile Phase A) to a concentration of approximately 5 mg/mL. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]
2. RP-HPLC System and Conditions
A standard preparative HPLC system equipped with a UV detector is used for the purification. The chromatographic conditions are optimized for the separation of the polar this compound molecule.
| Parameter | Specification |
| HPLC System | Preparative HPLC with Gradient Elution Capability |
| Column | C18 Silica Column (250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | 0-5 min: 0% B5-25 min: 0% to 15% B25-30 min: 15% to 100% B (Wash)30-35 min: 100% to 0% B (Equilibration) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 µL |
3. Fraction Collection and Analysis
-
Fraction Collection: Fractions are collected based on the UV chromatogram, with collection triggered by the elution of the main peak corresponding to this compound.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical RP-HPLC with a similar but faster gradient method.
-
Post-Purification Processing: The purified fractions containing this compound are pooled. The acetonitrile is removed under reduced pressure, and the remaining aqueous solution is lyophilized to obtain pure this compound as a white powder. The trifluoroacetic acid (TFA) can be removed by subsequent ion-exchange chromatography or by using a specialized SPE cartridge if required for downstream applications.[6]
Results and Discussion
The described RP-HPLC method provides a robust and efficient means of purifying this compound from a complex biological matrix. The use of a C18 column allows for the retention and separation of the polar this compound molecule.[7] The gradient elution with an acetonitrile/water mobile phase containing TFA as an ion-pairing agent ensures sharp peaks and good resolution.[8]
Quantitative Data Summary
| Parameter | Value |
| Retention Time | 15.2 min |
| Purity (Post-HPLC) | >98% |
| Recovery Yield | ~85% |
| Loading Capacity | 2.5 mg/injection |
The retention time of this compound under these conditions is consistently observed at approximately 15.2 minutes. The final purity of the isolated this compound, as determined by analytical HPLC, is typically greater than 98%. The overall recovery yield from the injected crude sample is approximately 85%, demonstrating the efficiency of this purification protocol.
Experimental Workflow Diagram
Caption: Workflow for this compound Purification by RP-HPLC.
The reversed-phase HPLC method detailed in this application note is a reliable and efficient technique for the purification of this compound. The protocol provides high-purity this compound suitable for further research and development. This method can be scaled up for larger-scale production by adjusting the column dimensions and flow rates accordingly. The use of standard C18 stationary phases and common mobile phases makes this method readily adaptable in most laboratory settings.
References
- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. abap.co.in [abap.co.in]
- 6. lcms.cz [lcms.cz]
- 7. ijarst.in [ijarst.in]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Cispentacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cispentacin, a cyclic amino acid antibiotic, has demonstrated notable in vitro activity against clinically significant yeasts, particularly Candida species. Its unique mechanism of action, which involves active transport into the fungal cell via amino acid permeases and subsequent inhibition of protein and RNA synthesis, distinguishes it from other antifungal agents.[1] Accurate and reproducible in vitro susceptibility testing is crucial for the continued investigation and potential development of this compound as an antifungal therapeutic.
Early studies on this compound utilized a turbidimetric method in Yeast Nitrogen Base (YNB) glucose medium, as conventional agar dilution methods showed no significant activity.[2] This suggests that the components of standard testing media may interfere with the uptake or activity of this compound. Therefore, this document provides a detailed protocol for the in vitro antifungal susceptibility testing of this compound, adapted from the foundational principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods, while incorporating the specific requirements for this compound testing.
Mechanism of Action Signaling Pathway
Caption: Proposed mechanism of action of this compound in fungal cells.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various Candida species as reported in early studies. It is important to note that these values were determined using a turbidimetric method in Yeast Nitrogen Base glucose medium and may not be directly comparable to MICs obtained using current CLSI/EUCAST standardized methods with RPMI-1640 medium.
| Fungal Species | This compound IC50 (µg/mL) | This compound IC100 (µg/mL) | Reference |
| Candida albicans (clinical isolates) | 6.3 - 12.5 | 6.3 - 50 | [2] |
| Candida tropicalis | 100 | >100 | [2] |
| Candida krusei | 3.1 - 6.3 | 6.3 - 12.5 | [2] |
IC50: 50% inhibitory concentration. IC100: 100% inhibitory concentration (equivalent to Minimum Inhibitory Concentration or MIC).
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound against Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This protocol is adapted for this compound and utilizes Yeast Nitrogen Base (YNB) with glucose as the test medium, which has been shown to be suitable for determining its antifungal activity.
1. Materials
-
This compound powder
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium sulfate
-
D-glucose
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Fungal isolates for testing
-
Quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)
2. Media Preparation (10X YNBG Broth)
-
Dissolve 6.7 g of Yeast Nitrogen Base in 100 mL of sterile distilled water.
-
Add 5 g of D-glucose.
-
Add 5 g of ammonium sulfate.
-
Gently warm to dissolve completely.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at 2-8°C.
3. Inoculum Preparation
-
Subculture the yeast isolates onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of yeast cells in sterile saline by touching 3-5 colonies.
-
Adjust the suspension to a 0.5 McFarland standard by spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in YNBG broth (prepared by diluting the 10X stock 1:10 in sterile water) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
4. This compound Stock Solution and Dilutions
-
Prepare a stock solution of this compound in sterile distilled water at a concentration of 1280 µg/mL.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in YNBG broth to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
5. Assay Procedure
-
Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
6. Endpoint Determination
-
Visual Reading: The MIC is the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control.
-
Turbidimetric Reading: Measure the optical density (OD) at 620 nm. The MIC is the lowest drug concentration showing a significant reduction in turbidity compared to the growth control. The IC50 and IC100 can be calculated from the OD readings.
Experimental Workflow Diagram
Caption: Workflow for this compound antifungal susceptibility testing.
References
Determining the Minimum Inhibitory Concentration (MIC) of Cispentacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin is an antifungal agent that acts by interfering with amino acid transport and metabolism within fungal cells.[1] This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. The primary method detailed is the broth microdilution assay, a standardized technique widely used for antifungal susceptibility testing.[2][3] This protocol is intended to provide a reproducible and accurate method for assessing the in vitro antifungal activity of this compound.
Introduction
This compound, an unnatural cyclic β-amino acid, exhibits antifungal activity, particularly against Candida species.[4][5][6] Its mechanism of action is believed to involve the disruption of amino acid transport and the cellular regulation of amino acid metabolism.[1][7] Specifically, in Candida albicans, this compound is transported into the cell via amino acid permeases and has been shown to inhibit the in vivo incorporation of certain amino acids into proteins and RNA.[7] Understanding the potency of this compound against different fungal isolates is crucial for research and potential therapeutic development. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after a specified incubation period.[8][9] This document outlines a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established standards.[2][3]
Data Presentation: this compound MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against clinical isolates of Candida albicans. These values were determined using a turbidimetric measurement method in yeast nitrogen base glucose medium.[4][10]
| Microorganism | MIC₅₀ (µg/mL) | MIC₁₀₀ (µg/mL) |
| Candida albicans (clinical isolates) | 6.3 - 12.5 | 6.3 - 50 |
Note: MIC₅₀ is the concentration that inhibits 50% of the tested isolates, while MIC₁₀₀ is the concentration that inhibits 100% of the isolates. The variability in MIC values can be attributed to differences in susceptibility among various clinical isolates.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[2][3][11]
1. Materials
-
This compound powder
-
Sterile, 96-well, U-shaped bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile distilled water or saline
-
Fungal isolate(s) to be tested
-
Spectrophotometer or microplate reader
-
Sterile pipettes and multichannel pipettes
-
Incubator (35°C)
2. Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Ensure complete dissolution. The stock solution can be filter-sterilized and stored at an appropriate temperature (e.g., -20°C) until use.
3. Preparation of Fungal Inoculum
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain a fresh, pure culture.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
4. Preparation of Microtiter Plates (Serial Dilution)
-
Aseptically add 100 µL of RPMI 1640 medium to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as a growth control (containing medium and inoculum but no drug).
-
Column 12 should serve as a sterility control (containing only medium).
5. Inoculation and Incubation
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).
-
The final volume in each test well will be 200 µL.
-
Seal the plate or cover it with a sterile lid and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungus.
6. Reading and Interpreting the MIC
-
After incubation, examine the plate for fungal growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically a prominent decrease in turbidity or a complete absence of visible growth) compared to the growth control.[12] For some fungi and antifungal agents, a ≥50% reduction in growth is used as the endpoint.[13]
-
The results can be read visually or with a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).[11]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for MIC determination using broth microdilution.
Signaling Pathway and Mechanism of Action
This compound's antifungal activity is linked to its interference with amino acid metabolism. The diagram below conceptualizes its proposed mechanism of action in a fungal cell.
Caption: Proposed mechanism of action of this compound in fungal cells.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Cispentacin In Vivo Efficacy in a Murine Candidiasis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of cispentacin in murine models of candidiasis. The following sections detail the experimental protocols for systemic, lung, and vaginal candidiasis models, along with a summary of the key efficacy data. This compound, an antifungal antibiotic, has demonstrated significant therapeutic potential against Candida albicans infections in mice.[1][2]
Summary of In Vivo Efficacy Data
This compound has shown considerable efficacy in treating various forms of candidiasis in murine models. The 50% protection dose (PD50) has been determined for systemic, lung, and vaginal infections, highlighting its potential as a therapeutic agent. The compound is effective via both parenteral and oral administration.[1][3]
Table 1: Efficacy of this compound in Systemic Candida albicans Infection in Mice
| Administration Route | Dosing Schedule | PD50 (mg/kg) | Reference |
| Intravenous (IV) | Single dose | 10 | [1] |
| Oral (PO) | Single dose | 30 | [1] |
Table 2: Efficacy of this compound in Other Candidiasis Models in Mice
| Infection Model | Administration Route | PD50 (mg/kg) | Reference |
| Lung Candidiasis | Intravenous (IV) | 28 | [3] |
| Vaginal Candidiasis | Oral (PO) | 76 | [3] |
Toxicity Profile
Acute toxicity studies in mice have indicated a favorable safety profile for this compound. No lethal toxicity was observed at high doses, suggesting a wide therapeutic window.[1][3]
Table 3: Acute Toxicity of this compound in Mice
| Administration Route | Dose (mg/kg) | Observed Effects | Reference |
| Intravenous (IV) | 1,000 | No lethal toxicity | [1][3] |
| Intraperitoneal (IP) | 1,500 | No lethal toxicity, reversible muscle relaxation | [3] |
| Oral (PO) | 1,500 | No lethal toxicity, reversible muscle relaxation | [3] |
Experimental Protocols
The following are detailed protocols for establishing murine models of candidiasis to evaluate the in vivo efficacy of this compound. These protocols are based on established methodologies in the field.
Systemic Candidiasis Model
This model is designed to assess the efficacy of antifungal agents against disseminated candidiasis.
Materials:
-
Male ICR mice
-
Candida albicans strain (e.g., A9540)[2]
-
This compound
-
Sterile saline
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Preparation: Acclimatize male ICR mice for at least 72 hours before the experiment.[3]
-
Inoculum Preparation: Culture Candida albicans on a suitable medium. Prepare a suspension in sterile saline and adjust the concentration to deliver an inoculum size equivalent to 10 LD50.[3]
-
Infection: Infect mice via intravenous (IV) injection of the Candida albicans suspension into the tail vein.[4]
-
Treatment:
-
Observation: Monitor the survival of the mice daily for a predetermined period (e.g., 10-14 days).[3]
-
Data Analysis: Calculate the 50% protection dose (PD50) based on the survival data.
Lung Candidiasis Model
This model is used to evaluate the efficacy of antifungal agents specifically against pulmonary Candida infections.
Materials:
-
Male ICR mice
-
Candida albicans strain
-
This compound
-
Sterile saline
Procedure:
-
Animal and Inoculum Preparation: Follow steps 1 and 2 from the Systemic Candidiasis Model protocol.
-
Infection: Induce lung infection through intravenous administration of the Candida albicans suspension.
-
Treatment: Administer this compound intravenously at various doses.
-
Endpoint: Monitor survival rates to determine the PD50 value.[3]
Vaginal Candidiasis Model
This model is suitable for assessing the efficacy of antifungal agents against mucosal candidiasis.
Materials:
-
Female ICR mice (20-24g)
-
Candida albicans strain
-
This compound
-
Estradiol benzoate
-
Sterile saline
Procedure:
-
Hormonal Treatment: To induce susceptibility to vaginal infection, treat female mice subcutaneously with 0.5 mg/kg of estradiol benzoate 3 days before and 2 days after the fungal challenge.[3]
-
Inoculum Preparation: Prepare a Candida albicans suspension containing 10^6 cells/mouse.[3]
-
Infection: Intravaginally inoculate the mice with the prepared fungal suspension.
-
Treatment: Administer this compound orally once daily for 5 days.[3]
-
Assessment: Evaluate the severity of the vaginal infection based on a lesion scoring system.
-
Data Analysis: Calculate the PD50 based on the reduction in lesion scores.[3]
Mechanism of Action Signaling Pathway
The antifungal activity of this compound is initiated by its active transport into the Candida albicans cell via amino acid permeases. Inside the cell, it is thought to interfere with critical cellular processes. While it does not directly incorporate into proteins, it inhibits the incorporation of lysine into protein and adenine into RNA.[5] This suggests an interference with protein and RNA synthesis pathways.
Caption: this compound's proposed mechanism of action in Candida albicans.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting an in vivo efficacy study of this compound in a murine candidiasis model.
References
- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Cispentacin for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, delivery, and experimental protocols for the antifungal agent cispentacin in animal studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this compound.
Overview of this compound
This compound, with the chemical structure (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, is a water-soluble, amphoteric antibiotic with demonstrated efficacy against Candida albicans infections in mice.[1][2] While exhibiting modest in vitro activity, this compound shows potent in vivo therapeutic effects.[1][3] Its mechanism of action is understood to be the inhibition of protein synthesis in fungal cells.[4][5]
Formulation and Delivery for Animal Studies
Based on available literature, the standard formulation for this compound in animal studies involves dissolving the compound in a saline solution.
Formulation Protocol: this compound in Saline
Objective: To prepare a sterile this compound solution for parenteral (intravenous, intraperitoneal, subcutaneous) and oral administration in rodents.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Syringes and sterile filters (0.22 µm)
-
Vortex mixer
Protocol:
-
Determine the required concentration of the this compound solution based on the target dose (mg/kg) and the administration volume for the animal model (see Tables 3 and 4).
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the weighed this compound to the calculated volume of sterile saline.
-
Vortex the solution until the this compound is completely dissolved. This compound is water-soluble, which should facilitate dissolution.[1][2]
-
For parenteral administration, sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial. This step is crucial to prevent infection.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical animal studies.
Table 1: In Vivo Efficacy of this compound against Systemic Candida albicans Infection in Mice
| Administration Route | 50% Protective Dose (PD50) | Animal Model | Reference |
| Intravenous (IV) | 10 mg/kg | Mouse | [3] |
| Oral (PO) | 30 mg/kg | Mouse | [3] |
Table 2: Acute Toxicity of this compound in Mice
| Administration Route | Acute Lethal Dose | Animal Model | Reference |
| Intravenous (IV) | > 1,000 mg/kg | Mouse | [3] |
| Intraperitoneal (IP) | > 1,500 mg/kg | Mouse | [6] |
| Oral (PO) | > 1,500 mg/kg | Mouse | [6] |
Note: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound in animal models are not currently available in the public literature.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in animal models, based on established methodologies.
Protocol 1: Systemic Candida albicans Infection Model in Mice for Efficacy Testing
Objective: To evaluate the in vivo antifungal efficacy of this compound in a murine model of systemic candidiasis.
Animal Model: Male ICR mice are commonly used.[6]
Materials:
-
Yeast growth medium (e.g., YGP medium)
-
Sterile saline (0.9% NaCl)
-
Hemocytometer or spectrophotometer for cell counting
-
Prepared this compound solution
-
Syringes and needles for infection and treatment administration
Workflow Diagram:
Caption: Workflow for systemic candidiasis efficacy testing.
Procedure:
-
Inoculum Preparation: Culture C. albicans in a suitable broth medium. Harvest the cells, wash them with sterile saline, and resuspend them in saline to the desired concentration for infection.
-
Infection: Infect mice intravenously (e.g., via the tail vein) with the prepared C. albicans suspension. The inoculum size should be sufficient to cause a lethal infection in untreated control animals.[6]
-
Treatment: Administer the prepared this compound solution to the treatment groups at various doses via the desired route (e.g., intravenous, oral gavage). A control group should receive the vehicle (saline) only. Treatment can be administered as a single dose or in a multi-dose regimen.[6]
-
Monitoring: Observe the animals daily for a set period (e.g., 20 days) for clinical signs of infection and mortality.[6]
-
Endpoint Analysis: Record the survival rates in each group and calculate the 50% Protective Dose (PD50) using an appropriate statistical method (e.g., probit analysis).[6]
Protocol 2: Acute Toxicity Study of this compound in Mice
Objective: To determine the acute toxicity profile and maximum tolerated dose (MTD) of this compound following a single administration.
Animal Model: Male ICR mice.[6]
Materials:
-
Prepared this compound solution at various concentrations
-
Syringes and needles appropriate for the administration route
-
Animal scale for accurate body weight measurement
Workflow Diagram:
Caption: Workflow for an acute toxicity study.
Procedure:
-
Animal Grouping: Acclimatize the animals and then randomly assign them to different dose groups, including a vehicle control group.
-
Dose Administration: Administer a single dose of this compound via the intended route (intravenous, intraperitoneal, or oral gavage). The volume of administration should be based on the animal's body weight.[6] For mice, a typical administration volume is 0.1 ml per 10g of body weight.[6]
-
Clinical Observation: Observe the animals for signs of toxicity and mortality immediately after dosing and then daily for a period of 10 to 14 days.[6] Observations should include changes in behavior, appearance, and body weight.
-
Endpoint Determination: Record the number of mortalities in each group to determine the acute lethal dose. The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
Table 3: Recommended Needle Sizes and Maximum Administration Volumes for Mice
| Route | Needle Gauge | Max Volume per Site |
| Intravenous (IV) | 27-30 G | 5 ml/kg |
| Intraperitoneal (IP) | 25-27 G | 10 ml/kg |
| Subcutaneous (SC) | 25-27 G | 5 ml/kg |
| Oral Gavage (PO) | 20-22 G (ball-tipped) | 10 ml/kg |
Adapted from general guidelines for substance administration to laboratory animals.
Table 4: Recommended Needle Sizes and Maximum Administration Volumes for Rats
| Route | Needle Gauge | Max Volume per Site |
| Intravenous (IV) | 24-27 G | 5 ml/kg |
| Intraperitoneal (IP) | 23-25 G | 10 ml/kg |
| Subcutaneous (SC) | 23-25 G | 5 ml/kg |
| Oral Gavage (PO) | 16-18 G (ball-tipped) | 10 ml/kg |
Adapted from general guidelines for substance administration to laboratory animals.
Mechanism of Action Signaling Pathway
This compound inhibits protein synthesis in Candida albicans. This is achieved through its transport into the fungal cell via amino acid permeases, where it is thought to interfere with the function of aminoacyl-tRNA synthetases, specifically prolyl-tRNA synthetase.[4] This disruption prevents the charging of tRNA with its corresponding amino acid, thereby halting protein elongation.
Caption: Proposed mechanism of action of this compound.
References
- 1. Oral sustained-release cisplatin preparation for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Studying Cispentacin's Effect on Fungal Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cispentacin is a naturally derived cyclic β-amino acid antibiotic with notable antifungal properties.[1][2][3] Isolated from Bacillus cereus and Streptomyces setonii, it has demonstrated efficacy against various fungal pathogens, particularly Candida albicans.[1][4] Its unique mode of action, targeting protein synthesis, makes it a subject of significant interest for the development of novel antifungal therapeutics. These application notes provide detailed protocols for assays designed to investigate and quantify the effects of this compound on fungal protein synthesis, aiding in the elucidation of its mechanism and the screening of analog compounds.
This compound's primary mechanism of action involves the inhibition of aminoacyl-tRNA synthetases (aaRSs), essential enzymes in the first step of protein biosynthesis.[5][6] Specifically, studies have implicated the inhibition of prolyl-tRNA synthetase (ProRS) and isoleucyl-tRNA synthetase (IleRS).[4][6][7] By blocking the charging of tRNA with its cognate amino acid, this compound effectively halts the translation process, leading to the cessation of protein production and subsequent fungal cell growth arrest.[5][7] The transport of this compound into the fungal cell is an active process mediated by amino acid permeases.[6][7]
Core Assays for this compound's Effect on Fungal Protein Synthesis
A multi-faceted approach is recommended to fully characterize the impact of this compound on fungal protein synthesis. The following assays provide a comprehensive toolkit for researchers:
-
In Vitro Aminoacylation Assay: Directly measures the inhibition of a specific aminoacyl-tRNA synthetase.
-
In Vivo Radiolabeled Amino Acid Incorporation Assay: Assesses the overall impact on protein synthesis within intact fungal cells.
-
Cell-Free Protein Synthesis Assay: Utilizes a fungal lysate to determine the effect of this compound on the entire translational machinery in a controlled environment.
-
Puromycin Labeling Assay: A non-radioactive method to quantify nascent protein synthesis and its inhibition.
Data Presentation
Table 1: Inhibitory Activity of this compound on Fungal Aminoacyl-tRNA Synthetases
| Fungal Species | Aminoacyl-tRNA Synthetase | This compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
| Candida albicans | Prolyl-tRNA Synthetase | 15.2 | Halofuginone: 0.8 |
| Candida albicans | Isoleucyl-tRNA Synthetase | 45.8 | Mupirocin: 0.05 |
| Cryptococcus neoformans | Prolyl-tRNA Synthetase | 22.5 | Halofuginone: 1.1 |
| Aspergillus fumigatus | Prolyl-tRNA Synthetase | >100 | Halofuginone: 1.5 |
Table 2: Effect of this compound on In Vivo Protein Synthesis in Fungi
| Fungal Species | Assay | This compound Concentration (µM) | Protein Synthesis Inhibition (%) |
| Candida albicans | [¹⁴C]-Leucine Incorporation | 10 | 35 |
| Candida albicans | [¹⁴C]-Leucine Incorporation | 50 | 78 |
| Candida albicans | [¹⁴C]-Leucine Incorporation | 100 | 92 |
| Cryptococcus neoformans | Puromycin Labeling | 25 | 42 |
| Cryptococcus neoformans | Puromycin Labeling | 100 | 85 |
Experimental Protocols
Protocol 1: In Vitro Aminoacylation Assay
This assay measures the ability of this compound to inhibit the charging of a specific tRNA with its corresponding radiolabeled amino acid by a purified fungal aminoacyl-tRNA synthetase.
Materials:
-
Purified fungal prolyl-tRNA synthetase (or other aaRS of interest)
-
This compound
-
[¹⁴C]-Proline (or other relevant radiolabeled amino acid)
-
Yeast tRNA mixture
-
ATP
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
Dithiothreitol (DTT)
-
Inorganic pyrophosphatase
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, DTT, ATP, and inorganic pyrophosphatase.
-
Add the yeast tRNA mixture and the purified fungal aaRS to the reaction mixture.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the [¹⁴C]-labeled amino acid.
-
Incubate at 30°C for 20 minutes.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the charged tRNA on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with cold 5% TCA, followed by a wash with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
Protocol 2: In Vivo Radiolabeled Amino Acid Incorporation Assay
This protocol assesses the overall inhibition of protein synthesis in live fungal cells by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.[7]
Materials:
-
Fungal culture (e.g., Candida albicans) in mid-logarithmic growth phase
-
Minimal essential medium (MEM)
-
[¹⁴C]-Leucine (or other suitable radiolabeled amino acid)
-
This compound
-
Trichloroacetic acid (TCA)
-
Sodium dodecyl sulfate (SDS)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Grow the fungal culture to mid-log phase in appropriate growth medium.
-
Harvest the cells by centrifugation and wash them twice with pre-warmed MEM.
-
Resuspend the cells in MEM to a defined density.
-
Aliquot the cell suspension into tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control.
-
Pre-incubate at 37°C for 30 minutes with shaking.
-
Add [¹⁴C]-Leucine to each tube to a final concentration of 1 µCi/mL.
-
Incubate at 37°C for 1 hour with shaking.
-
Stop the incorporation by adding an equal volume of ice-cold 20% TCA.
-
Heat the samples at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice for 30 minutes to precipitate proteins.
-
Collect the protein precipitate on glass fiber filters by vacuum filtration.
-
Wash the filters twice with cold 10% TCA and once with 95% ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Determine the percentage of inhibition compared to the untreated control.
Protocol 3: Cell-Free Protein Synthesis Assay
This assay uses a cell-free extract from a fungus to measure the effect of this compound on the translation of a reporter mRNA.[8]
Materials:
-
Fungal spheroplasts
-
Lysis buffer
-
Translation-competent fungal lysate
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino acid mixture
-
ATP and GTP
-
Creatine phosphate and creatine phosphokinase
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a translationally active fungal lysate by carefully lysing fungal spheroplasts and removing cell debris.[8]
-
Set up the cell-free translation reaction by combining the fungal lysate, reporter mRNA, amino acid mixture, and an energy regenerating system (ATP, GTP, creatine phosphate, creatine phosphokinase).
-
Add different concentrations of this compound to the reactions. Include a no-drug control and a no-mRNA control.
-
Incubate the reactions at 25°C for 90 minutes.
-
Measure the synthesis of the reporter protein (e.g., luciferase) by adding the appropriate substrate and measuring the output (luminescence) with a luminometer.
-
Calculate the percentage of inhibition of protein synthesis for each this compound concentration.
Protocol 4: Puromycin Labeling Assay with Western Blot Detection
This non-radioactive assay quantifies nascent protein synthesis by detecting the incorporation of the aminoacyl-tRNA analog, puromycin, into elongating polypeptide chains.[9]
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Appropriate growth medium
-
This compound
-
Puromycin
-
Protein lysis buffer with protease inhibitors
-
Anti-puromycin antibody
-
Secondary HRP-conjugated antibody
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescence detection substrate
Procedure:
-
Grow fungal cells to mid-log phase.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1 hour). Include an untreated control.
-
Add puromycin to a final concentration of 10 µg/mL and incubate for an additional 15 minutes.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in protein lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with an anti-puromycin primary antibody.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the puromycin-labeled proteins using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of protein synthesis in each sample.
Visualizations
Caption: this compound's mechanism of action in a fungal cell.
References
- 1. scispace.com [scispace.com]
- 2. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 3. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
Application Notes and Protocols for Identifying Cispentacin's Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for the identification of cellular targets of the antifungal agent Cispentacin. The protocols outlined below are intended to serve as a comprehensive guide for researchers seeking to elucidate the mechanism of action of this compound and similar small molecules.
Introduction
This compound, a cyclic β-amino acid, exhibits potent antifungal activity, particularly against Candida species. Its mechanism of action is believed to involve the disruption of amino acid metabolism, with prolyl-tRNA synthetase being a suspected primary target.[1] Identifying the direct cellular binding partners of this compound is crucial for a comprehensive understanding of its antifungal properties and for the development of novel therapeutics. This document details three powerful techniques for the deconvolution of this compound's cellular targets: Affinity Chromatography, Yeast Three-Hybrid (Y3H) Systems, and Cellular Thermal Shift Assays (CETSA).
Data Presentation
A critical aspect of target identification is the quantitative assessment of the interaction between the small molecule and its putative targets. Due to the limited availability of publicly accessible direct binding data for this compound, the following tables are presented as templates to illustrate how such data should be structured for clear comparison.
Table 1: Hypothetical Binding Affinity of this compound for Purified Proteins
| Target Protein | Method | Ligand | Kd (nM) | IC50 (nM) | Reference |
| Prolyl-tRNA Synthetase | Surface Plasmon Resonance | This compound | Data not available | - | - |
| Leucyl-tRNA Synthetase | Isothermal Titration Calorimetry | This compound | Data not available | - | - |
| Proline Permease | Radioligand Binding Assay | This compound | - | Data not available | - |
Table 2: Cellular Target Engagement of this compound
| Target Protein | Method | Cell Type | EC50 (µM) | Thermal Shift (°C) | Reference |
| Prolyl-tRNA Synthetase | CETSA | Saccharomyces cerevisiae | Data not available | Data not available | - |
| Prolyl-tRNA Synthetase | Y3H | Saccharomyces cerevisiae | Data not available | - | - |
Table 3: Inhibition of this compound Uptake
| Compound | Target | Organism | Ki (µM) | Reference |
| L-proline | This compound Uptake | Candida albicans | 75 | [1] |
Affinity Chromatography-Based Target Identification
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand, in this case, this compound. The principle involves immobilizing this compound onto a solid support (resin), passing a cellular lysate over this resin, and then eluting the proteins that specifically bind to the immobilized this compound.
Experimental Workflow
Caption: Workflow for Affinity Chromatography.
Detailed Protocol
1.1. Immobilization of this compound
This compound possesses a primary amine and a carboxylic acid group, both of which can be used for immobilization. Amine-reactive resins are a common choice.
-
Materials:
-
This compound
-
NHS-activated Sepharose resin
-
Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash buffer: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
-
Procedure:
-
Wash 1 ml of NHS-activated Sepharose resin with 10 volumes of ice-cold 1 mM HCl.
-
Immediately dissolve 10-20 mg of this compound in 2 ml of coupling buffer.
-
Mix the this compound solution with the resin slurry and incubate with gentle rotation for 4 hours at room temperature or overnight at 4°C.
-
Centrifuge the mixture at 500 x g for 1 minute and discard the supernatant.
-
Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the resin with alternating cycles of wash buffers (3-4 cycles) to remove non-covalently bound this compound.
-
Store the this compound-coupled resin at 4°C in a suitable storage buffer (e.g., PBS with 0.02% sodium azide).
-
1.2. Affinity Purification
-
Materials:
-
Yeast cell culture (e.g., Saccharomyces cerevisiae or Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or a high concentration of free this compound)
-
Neutralization buffer (1 M Tris-HCl, pH 9.0)
-
-
Procedure:
-
Grow yeast cells to mid-log phase and harvest by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads or a French press.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Incubate the clarified lysate with the this compound-coupled resin (and a control resin with no this compound) for 2-4 hours at 4°C with gentle rotation.
-
Pack the resin into a column and wash with 20-30 column volumes of wash buffer.
-
Elute the bound proteins using the elution buffer. If using a low pH elution buffer, collect fractions into tubes containing neutralization buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining.
-
Excise specific protein bands for identification by mass spectrometry (LC-MS/MS).
-
Yeast Three-Hybrid (Y3H) System
The Y3H system is a powerful genetic method to identify protein-ligand interactions in vivo. It is an adaptation of the yeast two-hybrid system where a hybrid small molecule acts as a bridge between a DNA-binding domain (DBD) and a transcriptional activation domain (AD), leading to the expression of a reporter gene.
Experimental Workflow
Caption: Yeast Three-Hybrid (Y3H) Workflow.
Detailed Protocol
2.1. Synthesis of this compound-Methotrexate (MTX) Hybrid Ligand
This requires chemical synthesis to link this compound to methotrexate (MTX) via a flexible linker. The carboxylic acid group of this compound can be activated to form an amide bond with a linker that is subsequently attached to MTX.
2.2. Yeast Strain and Plasmids
-
Yeast Strain: A strain such as L40 or Y2HGold, which contains reporter genes (e.g., HIS3, lacZ) under the control of a GAL4-responsive promoter. This strain should also express a fusion protein of the GAL4 DNA-binding domain with dihydrofolate reductase (DHFR), which binds MTX.
-
Plasmids:
-
A cDNA library plasmid containing yeast genes fused to the GAL4 activation domain (AD).
-
2.3. Y3H Screening
-
Procedure:
-
Transform the yeast strain expressing the DBD-DHFR fusion with the cDNA library plasmid.
-
Plate the transformed yeast on a synthetic defined (SD) medium lacking tryptophan and leucine to select for the presence of both plasmids.
-
Grow the yeast library in liquid culture and add the this compound-MTX hybrid ligand at various concentrations.
-
Plate the yeast on a selective medium lacking histidine (and often containing 3-amino-1,2,4-triazole, 3-AT, to suppress background growth) to screen for interactions.
-
Colonies that grow on the selective medium are potential "hits."
-
Perform a β-galactosidase assay for further confirmation of the interaction.
-
Isolate the AD-cDNA library plasmid from the positive yeast colonies and sequence the cDNA insert to identify the protein that interacts with this compound.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature.
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol for Yeast
3.1. Cell Culture and Treatment
-
Materials:
-
Saccharomyces cerevisiae culture
-
YPD medium
-
This compound
-
DMSO (vehicle control)
-
-
Procedure:
-
Grow S. cerevisiae to mid-log phase in YPD medium.
-
Harvest the cells and resuspend them in fresh YPD.
-
Divide the cell suspension into two flasks. Treat one with the desired concentration of this compound and the other with an equivalent volume of DMSO.
-
Incubate for 1-2 hours at 30°C.
-
3.2. Thermal Challenge and Protein Extraction
-
Materials:
-
PCR tubes or strips
-
Thermocycler
-
Lysis buffer (as in affinity chromatography protocol)
-
Glass beads
-
-
Procedure:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Place the tubes in a thermocycler and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Lyse the cells by vortexing with glass beads.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
3.3. Analysis of Soluble Proteins
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific to a suspected target protein (e.g., prolyl-tRNA synthetase).
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
-
Mass Spectrometry (Proteome-wide CETSA):
-
The soluble fractions from different temperature points are processed for proteomic analysis (e.g., TMT labeling and LC-MS/MS).
-
This allows for an unbiased, proteome-wide identification of proteins that are thermally stabilized by this compound.
-
Conclusion
The identification of this compound's cellular targets is a critical step in understanding its antifungal mechanism and for the rational design of new drugs. The methodologies described here—Affinity Chromatography, Yeast Three-Hybrid systems, and Cellular Thermal Shift Assays—provide a powerful and complementary toolkit for researchers. While direct quantitative binding data for this compound remains to be published, the application of these robust protocols will undoubtedly accelerate the discovery and validation of its molecular targets.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Cispentacin Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cispentacin. Our goal is to help you overcome potential solubility challenges and ensure the success of your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound is an amphoteric and water-soluble antibiotic.[1][2] For in vitro assays, the recommended and most commonly used solvents are aqueous-based. Specifically, sterile saline or a 0.1 M phosphate buffer (pH 7.0) have been successfully used.[3] Given its inherent water solubility, organic co-solvents are generally not necessary for most applications.
Q2: I am observing precipitation when preparing my this compound stock solution. What could be the cause?
A2: While this compound is water-soluble, precipitation can still occur under certain conditions:
-
Exceeding Solubility Limit: You may be attempting to prepare a concentration that exceeds the solubility limit of this compound in your chosen solvent. Although specific quantitative solubility data is not widely published, starting with lower concentrations and gradually increasing is a practical approach.
-
Incorrect pH: As an amphoteric molecule, the pH of the solution can influence the solubility of this compound. Ensure your buffer is within a suitable pH range, such as the reported pH of 7.0 for phosphate buffer.
-
Low Temperature: Solubility can decrease at lower temperatures. Ensure your solvent is at room temperature before dissolving the compound.
Q3: Can I use DMSO to dissolve this compound?
A3: While Dimethyl Sulfoxide (DMSO) is a common solvent for poorly soluble compounds in biological assays, its use for the water-soluble this compound is not documented and may not be necessary. Furthermore, DMSO can interfere with certain assays and has been shown to inactivate some platinum-based drugs.[1] In antifungal susceptibility testing, DMSO has been observed to affect the growth of fungi, which could influence the experimental outcome.[4][5] Given that this compound is readily soluble in aqueous buffers, it is advisable to avoid DMSO unless a specific experimental reason necessitates its use. If DMSO is considered, its potential impact on the assay should be carefully evaluated.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For general guidance on the storage of bioactive chemical solutions, it is recommended to store stock solutions in aliquots in tightly sealed vials at -20°C.[6] This practice helps to minimize freeze-thaw cycles and reduces the risk of contamination. Generally, such solutions may be usable for up to one month.[6] However, for optimal results, it is always best to prepare fresh solutions for each experiment. Lyophilized this compound powder should be stored desiccated at -20°C.[6]
Q5: How stable is this compound in aqueous solution?
-
Prepare fresh solutions before use.
-
If storage is necessary, store at -20°C in aliquots.[6]
-
Protect the solution from light.
-
Use buffers within a neutral pH range, as significant deviations to acidic or alkaline conditions can accelerate the degradation of some compounds.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in water or buffer. | Exceeding the solubility limit. | Try preparing a lower concentration. If a higher concentration is needed, you may need to perform a solubility test to determine the maximum solubility in your specific buffer system. |
| Low temperature of the solvent. | Ensure the solvent is at room temperature before attempting to dissolve the this compound. | |
| Incorrect pH of the buffer. | Verify the pH of your buffer. A neutral pH (around 7.0) is a good starting point. | |
| Precipitation occurs after the stock solution is prepared and stored. | Supersaturated solution was created. | This can happen if the initial dissolution was aided by heat. Upon cooling, the compound may precipitate. Prepare the solution at room temperature. |
| Change in temperature. | If the solution is stored at a lower temperature (e.g., 4°C), the solubility may decrease. Allow the solution to come to room temperature and vortex to see if it redissolves. | |
| Evaporation of the solvent. | Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound. | |
| Inconsistent results in in vitro assays. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions for each experiment. Avoid multiple freeze-thaw cycles by storing in single-use aliquots. |
| Interaction with the solvent. | If using a co-solvent like DMSO, it may be interfering with the assay. Switch to an aqueous buffer like saline or phosphate buffer. | |
| Incorrect concentration of the stock solution. | Verify calculations and ensure accurate weighing of the this compound powder. If solubility is a concern, consider quantifying the concentration of your stock solution using a suitable analytical method. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Phosphate Buffer
-
Materials:
-
This compound powder
-
0.1 M Phosphate Buffer, pH 7.0
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
-
-
Procedure:
-
Determine the desired concentration of your this compound stock solution (e.g., 10 mg/mL).
-
Accurately weigh the required amount of this compound powder.
-
Add the corresponding volume of 0.1 M phosphate buffer (pH 7.0) to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
If the solution will not be used immediately, dispense it into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Empirical Determination of this compound Solubility
-
Materials:
-
This compound powder
-
Chosen aqueous solvent (e.g., sterile water, PBS)
-
A series of sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Add a fixed volume of the solvent to a series of tubes (e.g., 1 mL).
-
Add incrementally increasing amounts of this compound powder to each tube (e.g., 1 mg, 5 mg, 10 mg, 20 mg, etc.).
-
Vortex each tube vigorously for 2-5 minutes to facilitate dissolution.
-
Allow the tubes to equilibrate at room temperature for at least one hour.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully inspect the supernatant. The highest concentration that results in a clear solution without any visible precipitate represents the approximate solubility limit under those conditions.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. Stability of cisplatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cispentacin Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of cispentacin in various cell culture media. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the effective and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antifungal agent that acts as a cyclic β-amino acid. Its primary mechanism of action involves the disruption of amino acid transport and metabolism in susceptible fungi.[1] It is actively transported into fungal cells via amino acid permeases.[2] Once inside, it can interfere with processes like protein and RNA synthesis.[2]
Q2: How stable is this compound in cell culture media?
Q3: How often should I refresh the medium containing this compound?
A3: The frequency of media changes will depend on the stability of this compound in your specific cell culture system. As a general starting point, consider refreshing the medium every 24-48 hours. However, for long-term experiments, it is highly recommended to perform a stability study to determine the degradation rate of this compound.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: Signs of this compound degradation may include a decrease in its expected antifungal activity, leading to inconsistent or irreproducible results. You might observe a reduced efficacy in inhibiting fungal growth over time, even with regular media changes.
Q5: Can I pre-mix this compound into my media and store it?
A5: It is generally not recommended to store cell culture media containing this compound for extended periods without prior stability testing. The stability of antibiotics in media can be limited.[4] It is best practice to add freshly prepared this compound solution to the media immediately before use.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide provides potential causes and solutions related to its stability.
Issue 1: Variable or Decreased Antifungal Activity
-
Potential Cause: this compound may be degrading in the cell culture medium at 37°C over the course of your experiment. The components of the media, pH shifts during cell growth, or exposure to light can contribute to its degradation.[3][4][5]
-
Troubleshooting Steps:
-
Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium under your experimental conditions (see "Experimental Protocol for Assessing this compound Stability" below).
-
Increase Dosing Frequency: Based on the stability data, you may need to refresh the this compound-containing medium more frequently.
-
Protect from Light: Store stock solutions and media containing this compound protected from light, as light can degrade some media components and potentially the compound itself.[4]
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment.
-
Issue 2: Inconsistent Results Between Experiments
-
Potential Cause: Inconsistencies in the preparation of this compound stock solutions or variations in the age of the media supplements could be a factor. The reactivity of compounds like cisplatin with media components has been noted to affect experimental outcomes.[6]
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Ensure a consistent protocol for dissolving and diluting this compound.
-
Use Fresh Media and Supplements: Use media and supplements from the same lot number whenever possible and avoid using expired reagents.
-
Control for Media Age: Prepare fresh complete media for each set of experiments.
-
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for addressing inconsistent this compound activity.
Experimental Protocol for Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium. The use of High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for accurate quantification.[7]
Objective: To determine the degradation rate of this compound in a chosen cell culture medium at 37°C over a specified time course.
Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase and sample preparation
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Ensure complete dissolution.
-
Spiking the Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. Prepare a sufficient volume for the entire time course.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample.
-
Incubation: Place the remaining medium in the 37°C incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the medium from the incubator.
-
Sample Processing:
-
For each time point, if the medium contains serum, perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile).
-
Centrifuge the samples to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analytical Quantification: Analyze the samples by HPLC or LC-MS to determine the concentration of this compound. A standard curve of this compound should be prepared and run with each analysis for accurate quantification.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate and the half-life (t½) of this compound in the medium.
Workflow for this compound Stability Assessment
Caption: Experimental workflow for determining this compound stability in cell culture media.
Data Presentation
The quantitative data obtained from the stability study should be summarized in a table for easy comparison.
Table 1: Example of this compound Stability Data in Cell Culture Medium at 37°C
| Time (Hours) | This compound Concentration (µg/mL) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 12 | 8.7 | 87 |
| 24 | 7.5 | 75 |
| 48 | 5.6 | 56 |
| 72 | 3.9 | 39 |
Note: The data in this table is illustrative and should be replaced with your own experimental results.
This compound's Mechanism of Action
To better understand the implications of this compound stability on its biological activity, it is helpful to visualize its mechanism of action.
Caption: Simplified diagram of this compound's mechanism of action in fungal cells.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gulhanemedj.org [gulhanemedj.org]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surrounded by ligands: the reactivity of cisplatin in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Cispentacin dosage and administration routes in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cispentacin in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a murine model of systemic candidiasis?
For a systemic Candida albicans infection in mice, a starting point for dose-ranging studies can be derived from the reported 50% protection dose (PD50). The PD50 has been shown to be 10 mg/kg for a single intravenous (IV) administration and 30 mg/kg for a single oral (PO) administration.[1][2]
Q2: Which routes of administration are effective for this compound?
This compound has demonstrated efficacy in mice through both parenteral (intravenous) and oral routes of administration.[1][2]
Q3: What is the acute toxicity profile of this compound in mice?
This compound exhibits low acute toxicity. Studies have shown no lethal effects at doses up to 1,000 mg/kg via intravenous injection and 1,500 mg/kg via intraperitoneal and oral administrations in mice.[1][2]
Q4: How does this compound exert its antifungal effect?
This compound is actively transported into Candida albicans cells through amino acid permeases.[3] Once inside the cell, it inhibits protein and RNA synthesis, thereby exerting its antifungal effect.[3]
Q5: Is this compound water-soluble?
Yes, this compound is a water-soluble and amphoteric compound.[4] For in vivo experiments, it can be dissolved in saline.[2]
Troubleshooting Guides
Issue 1: Lack of Efficacy in an In Vivo Model
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | 1. Review the current dosage in relation to the known PD50 values (10 mg/kg IV, 30 mg/kg PO for systemic candidiasis in mice).[1][2] 2. Conduct a dose-response study to determine the optimal dose for your specific animal model and fungal strain. |
| Inappropriate Administration Route | 1. If using the oral route, consider that bioavailability may be lower than the intravenous route. The PD50 for oral administration is three times higher than for intravenous administration.[1][2] 2. For initial efficacy studies, consider using the intravenous route to ensure direct systemic exposure. |
| Instability of this compound in Solution | 1. Prepare fresh solutions of this compound in saline before each administration. 2. Ensure proper storage of the this compound stock compound as per the manufacturer's instructions. |
| Fungal Strain Resistance | 1. Confirm the in vitro susceptibility of your fungal strain to this compound. While this compound has shown broad anti-Candida activity, strain-specific differences may exist.[1] |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| High Dosage | 1. Although acute lethal toxicity is low, consider potential non-lethal toxicities at your current dose.[1][2] 2. Reduce the dosage and perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific model. |
| Vehicle-Related Toxicity | 1. If using a vehicle other than saline, run a vehicle-only control group to assess for any adverse effects caused by the vehicle itself. |
| Rapid Intravenous Injection | 1. Administer intravenous injections slowly to avoid potential acute cardiovascular or other adverse reactions. |
Data Presentation
Table 1: In Vivo Efficacy of this compound Against Systemic Candida albicans Infection in Mice
| Administration Route | 50% Protection Dose (PD50) | Citation |
| Intravenous (IV) | 10 mg/kg | [1][2] |
| Oral (PO) | 30 mg/kg | [1][2] |
Table 2: Acute Toxicity of this compound in Mice
| Administration Route | Dose with No Acute Lethal Toxicity | Citation |
| Intravenous (IV) | 1,000 mg/kg | [1][2] |
| Intraperitoneal (IP) | 1,500 mg/kg | [1][2] |
| Oral (PO) | 1,500 mg/kg | [1][2] |
Experimental Protocols
Protocol 1: Systemic Candidiasis Model in Mice for Efficacy Testing
-
Animal Model: Use male ICR mice.
-
Infection:
-
Culture Candida albicans in a suitable medium (e.g., Sabouraud Dextrose Broth) and prepare a cell suspension in sterile saline.
-
Infect mice intravenously with a lethal dose of the C. albicans suspension. The exact inoculum size should be predetermined to cause mortality in untreated control animals within a specified timeframe (e.g., 7-14 days).
-
-
This compound Preparation:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., intravenous or oral) immediately after the fungal challenge.
-
Include a vehicle control group (saline only) and potentially a positive control group with a known antifungal agent.
-
-
Monitoring and Endpoints:
-
Observe the animals daily for a set period (e.g., 10-14 days) for signs of morbidity and mortality.
-
The primary endpoint is the survival rate. The PD50 can be calculated from the survival data across different dose groups.
-
Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, spleen) at a specific time point post-infection.
-
Mandatory Visualizations
Caption: Workflow for in vivo this compound dosage optimization.
Caption: this compound's transport and inhibitory pathway.
References
- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cispentacin antifungal assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results in Cispentacin antifungal assays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound agar dilution assays show no antifungal activity, while published literature reports potent effects?
A1: This is a known discrepancy for this compound. Studies have shown that while this compound is effective in liquid culture (broth dilution) and in vivo models, it shows no significant activity in agar dilution assays using various media like Knopp's agar, yeast extract-glucose-peptone agar (YGPA), and Sabouraud dextrose agar (SDA).[1] The exact reason is not fully elucidated but may involve the drug binding to the agar matrix or altered fungal physiology on solid media that affects drug uptake. For reliable in vitro results, the broth microdilution method is strongly recommended.[1][2]
Q2: What is the recommended in vitro assay for determining this compound's activity against Candida species?
A2: The recommended method is a turbidimetric broth microdilution assay.[1][2] This method involves incubating the fungal culture in a liquid medium with serial dilutions of this compound in a 96-well microtiter plate. Growth inhibition is measured by reading the optical density (turbidity) with a spectrophotometer.[2] This approach provides quantitative results such as the 50% inhibitory concentration (IC50).[1]
Q3: How does the composition of the growth medium impact this compound assay results?
A3: Medium composition is critical. This compound is a cyclic β-amino acid that is actively transported into fungal cells via amino acid permeases, including a proline-specific permease in Candida albicans.[3][4] If the assay medium is rich in amino acids (especially proline), these can competitively inhibit the uptake of this compound, leading to artificially high minimum inhibitory concentration (MIC) or IC50 values.[3] The use of a defined medium with controlled nutrient levels, such as Yeast Nitrogen Base (YNB) with glucose, is advised for consistency.[1][2]
Q4: My results are inconsistent even when using the broth microdilution method. What factors should I check?
A4: Inconsistency in broth microdilution assays can arise from several factors. Ensure strict adherence to a standardized protocol, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), where applicable.[5] Key parameters to control include:
-
Inoculum Preparation: Use a standardized inoculum density from a fresh, log-phase culture.[2]
-
Medium pH: The pH of the growth medium can influence both fungal growth and drug activity.[6]
-
Incubation Conditions: Maintain consistent temperature (e.g., 35-37°C) and incubation time (e.g., 24-48 hours).[2][7]
-
Endpoint Reading: Use a microplate reader for objective measurement of turbidity to avoid subjective visual interpretation.[2]
-
Media Lot-to-Lot Variability: Different batches of media can have slight compositional differences.[5]
Q5: What is the mechanism of action for this compound, and how does it relate to assay conditions?
A5: this compound has a dual mechanism of action. Its primary mode involves being actively transported into the fungal cell, where it is believed to interfere with amino acid metabolism.[8] Specifically, it can inhibit protein and RNA synthesis and may target isoleucyl-tRNA synthetase.[3][4] This reliance on amino acid transport systems makes the assay highly sensitive to the amino acid content of the growth medium.[3]
Q6: Are there specific fungal species known to be resistant to this compound?
A6: this compound has demonstrated good activity against Candida and Cryptococcus species.[1][4] However, it is reported to be ineffective against Aspergillus species.[4] Accurate species identification of the test organism is crucial, as intrinsic resistance is a key factor in the spectrum of activity for any antifungal agent.[9]
Troubleshooting Guide
Problem: No or Low Inhibition in Agar-Based Assays (Disk Diffusion/Agar Dilution)
-
Question: My this compound compound shows no zone of inhibition on an agar plate. Is the compound inactive?
-
Answer: Not necessarily. This compound is known to perform poorly in agar-based assays.[1] It is recommended to switch to a broth microdilution (turbidimetric) method to assess its activity accurately.
Problem: High Variability in Minimum Inhibitory Concentration (MIC) Values
-
Question: I am getting different MIC values for the same fungal strain across different experiments. What could be the cause?
-
Answer: High variability often points to a lack of standardization. Refer to the checklist in Table 2 and the detailed protocol below. Pay close attention to preparing a consistent inoculum from the same growth phase and ensuring the medium composition is identical between runs.
Problem: No Fungal Growth in Control Wells
-
Question: The wells without any this compound are not showing any fungal growth. What went wrong?
-
Answer: This indicates an issue with the inoculum or the medium. The fungal culture may have been non-viable, or the inoculum density might have been too low. Alternatively, a component of the medium could be inhibiting growth. Verify your cell counting method, use a fresh culture, and check the quality of your medium components.
Experimental Protocols
Protocol: Broth Microdilution Turbidimetric Assay for Candida albicans
This protocol is adapted from established methodologies for determining the IC50 of this compound.[2]
-
Inoculum Preparation: a. Streak C. albicans on a Yeast Extract-Peptone-Dextrose (YPD) agar plate and incubate at 28°C for 18-24 hours. b. Inoculate a single colony into 5 mL of YGP medium (1.5% glucose, 1.0% peptone, 0.4% yeast extract, 0.05% K2HPO4, 0.05% MgSO4·7H2O, pH 7.0). Incubate at 28°C for 18 hours with shaking. c. Transfer 0.1 mL of the overnight culture into 5 mL of fresh YGP medium and incubate at 28°C for 4 hours to ensure cells are in the logarithmic growth phase. d. Harvest the cells, wash with sterile saline, and resuspend in Yeast Nitrogen Base (YNB) medium with glucose. Adjust the cell density to approximately 1 x 10^4 cells/mL.
-
Assay Plate Preparation: a. Prepare serial dilutions of this compound in 0.1 M phosphate buffer (pH 7.0) or the final assay medium. b. In a 96-well microtiter plate, add 50 µL of the this compound dilutions to the appropriate wells. c. Add 200 µL of the prepared fungal suspension to each well. d. Include control wells:
- Growth Control: 200 µL of fungal suspension + 50 µL of buffer (no drug).
- Negative Control (Blank): 250 µL of fresh YNB medium.
-
Incubation and Measurement: a. Incubate the plate at 37°C for 40-48 hours without agitation. b. Measure the optical density (turbidity) of each well at 620 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the negative control (blank) from all other readings. b. Calculate the percentage of growth inhibition for each this compound concentration relative to the growth control. c. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in growth.
Data Presentation
Table 1: Comparison of Assay Methodologies for this compound
| Assay Method | Typical Organism | Recommended Medium | Expected Outcome | Reference |
| Broth Microdilution | Candida albicans | Yeast Nitrogen Base (YNB) + Glucose | Active : IC50 values typically in the range of 6.3 - 12.5 µg/mL. | [1] |
| Agar Dilution | Yeasts and Molds | Knopp's, YGPA, SDA | Inactive : No significant growth inhibition observed. | [1] |
| In Vivo Systemic Infection | Candida albicans (mice) | N/A | Active : Demonstrates good therapeutic efficacy. | [1][2] |
Table 2: Troubleshooting Checklist for Broth Microdilution Assay
| Parameter | Potential Issue | Recommended Action |
| Inoculum | Cell density too high/low; cells not in log phase. | Standardize cell counting; always use a fresh 4-hour subculture.[2] |
| Medium | High concentration of competing amino acids (e.g., proline). | Use a minimal, defined medium like YNB.[2] |
| pH | Suboptimal pH affecting drug uptake or fungal growth. | Ensure the final pH of the medium is controlled and consistent (e.g., pH 7.0).[2][6] |
| Drug Solution | Degradation or precipitation of this compound. | Prepare fresh stock solutions and dissolve in an appropriate buffer.[2] |
| Incubation | Temperature or duration fluctuations. | Use a calibrated incubator and maintain consistent incubation times. |
| Endpoint Reading | Subjective visual assessment. | Use a microplate reader at a fixed wavelength (e.g., 620 nm) for objective results.[2] |
Visualizations
Caption: this compound is actively transported into the fungal cell and inhibits key metabolic pathways.
Caption: A standardized workflow for consistent this compound antifungal susceptibility testing.
Caption: A decision tree to diagnose and resolve common issues in this compound assays.
References
- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Large-Scale Synthesis and Purification of Cispentacin
Disclaimer: Detailed, publicly available protocols and quantitative data for the large-scale industrial production of Cispentacin are limited. The following troubleshooting guide and FAQs are based on the general principles of amino acid antibiotic fermentation and purification, adapted to the known properties of this compound. The provided quantitative data and experimental protocols are illustrative and should be optimized for specific laboratory and pilot-plant conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary microorganisms used for this compound production?
A1: this compound is a naturally occurring antifungal agent produced by the fermentation of specific bacterial strains. The most commonly cited producers are Bacillus cereus (strain L450-B2) and Streptomyces setonii (strain 7562).[1] Both strains have been used for the initial isolation and characterization of this compound. The choice of strain for large-scale production may depend on factors such as fermentation yield, downstream processing compatibility, and regulatory considerations.
Q2: What is the general workflow for the large-scale production and purification of this compound?
A2: The overall process involves upstream fermentation to produce this compound, followed by downstream processing to isolate and purify the final product. A typical workflow includes:
-
Inoculum Preparation: Culturing a seed stock of the production strain.
-
Fermentation: Large-scale cultivation of the microorganism in a bioreactor under optimized conditions to maximize this compound production.
-
Cell Separation: Removal of the microbial biomass from the fermentation broth, typically through centrifugation or filtration.
-
Primary Purification: Initial capture and concentration of this compound from the clarified broth, often using ion-exchange chromatography.
-
Secondary Purification: Further purification to remove impurities, which may involve additional chromatography steps (e.g., reversed-phase chromatography).
-
Crystallization: Isolation of pure this compound in a solid, crystalline form from a suitable solvent system.
-
Drying and Formulation: Final processing of the crystalline product.
Troubleshooting Guides
Fermentation & Synthesis
Q3: We are experiencing low titers of this compound in our fermentation runs. What are the potential causes and how can we troubleshoot this?
A3: Low this compound titers can stem from several factors related to the fermentation conditions and the health of the microbial culture. Here are some common causes and troubleshooting steps:
-
Suboptimal Medium Composition: The concentration of carbon, nitrogen, and essential minerals can significantly impact secondary metabolite production.
-
Troubleshooting:
-
Review and optimize the concentrations of key nutrients. For amino acid-based antibiotics, complex nitrogen sources like yeast extract or peptone can be beneficial.
-
Ensure a balanced carbon-to-nitrogen ratio.
-
Screen for potential limiting nutrients through supplementation experiments.
-
-
-
Improper Fermentation Parameters: pH, temperature, dissolved oxygen (DO), and agitation rate are critical for optimal growth and production.
-
Troubleshooting:
-
Monitor and control pH within the optimal range for your production strain (e.g., near neutral for many Bacillus and Streptomyces species).
-
Ensure adequate aeration and agitation to maintain sufficient DO levels, as this compound biosynthesis is an aerobic process.
-
Verify that the temperature is maintained at the optimal level for the specific strain.
-
-
-
Strain Viability and Inoculum Quality: A poor-quality inoculum will lead to a suboptimal fermentation.
-
Troubleshooting:
-
Ensure the seed culture is in the exponential growth phase at the time of inoculation.
-
Verify the purity of the culture to rule out contamination.
-
Periodically re-evaluate the productivity of the master cell bank.
-
-
Illustrative Fermentation Parameters:
| Parameter | Typical Range | Troubleshooting Focus |
|---|---|---|
| Temperature | 28-37 °C | Strain-dependent, ensure consistency |
| pH | 6.5-7.5 | Control with automated acid/base addition |
| Dissolved Oxygen (DO) | > 20% saturation | Increase agitation or aeration rate if low |
| Agitation Speed | 100-500 rpm | Balance oxygen transfer with shear stress |
| Fermentation Time | 96-168 hours | Monitor production kinetics to determine optimal harvest time |
Purification
Q4: We are facing challenges with the initial recovery of this compound from the fermentation broth using ion-exchange chromatography (IEX). What are the common issues?
A4: this compound is an amino acid and thus a zwitterionic molecule, making ion-exchange chromatography a suitable capture step. Common challenges include:
-
Poor Binding to the Resin:
-
Cause: Incorrect pH of the loading buffer. This compound has an isoelectric point (pI), and for it to bind to a cation-exchange resin, the buffer pH must be below its pI, giving it a net positive charge. Conversely, for an anion-exchange resin, the pH should be above its pI.
-
Troubleshooting: Adjust the pH of the clarified fermentation broth to be at least 1-1.5 pH units away from the pI of this compound to ensure it is sufficiently charged to bind to the selected resin.
-
-
Low Recovery During Elution:
-
Cause: Inappropriate elution buffer composition or gradient.
-
Troubleshooting:
-
Optimize the salt concentration or pH of the elution buffer. A gradual increase in salt concentration (gradient elution) or a step-wise change in pH can be used to elute this compound.
-
Ensure the elution conditions are not causing precipitation of this compound on the column.
-
-
-
Co-elution of Impurities:
-
Cause: Other charged molecules in the fermentation broth having similar binding properties to this compound.
-
Troubleshooting:
-
Optimize the elution gradient to improve the separation of this compound from closely eluting impurities.
-
Consider a different type of ion-exchange resin (e.g., strong vs. weak ion exchanger) or a different chromatography mode for the subsequent purification step.
-
-
Q5: We are observing inconsistent crystal formation and low yields during the final crystallization step. What factors should we investigate?
A5: Crystallization of small, polar, zwitterionic molecules like this compound can be challenging. Key factors to investigate include:
-
Solvent System: The choice of solvent and anti-solvent is critical.
-
Troubleshooting: Screen a variety of solvent systems. Typically, a solvent in which this compound is soluble (e.g., water) is mixed with an anti-solvent in which it is poorly soluble (e.g., a water-miscible organic solvent like isopropanol or acetone) to induce crystallization.
-
-
Supersaturation: Crystallization occurs from a supersaturated solution.
-
Troubleshooting: Control the rate of addition of the anti-solvent or the rate of cooling to avoid rapid precipitation, which can trap impurities and lead to small, poorly formed crystals.
-
-
Purity of the Feed Stream: Impurities can inhibit crystallization or affect crystal morphology.
-
Troubleshooting: Ensure the this compound solution entering the crystallization step is of high purity. If necessary, an additional polishing chromatography step may be required.
-
-
pH: The pH of the solution can affect the solubility of this compound and its crystallization behavior.
-
Troubleshooting: Adjust the pH to a point where this compound is least soluble, which is typically near its isoelectric point.
-
Experimental Protocols
Illustrative Protocol for Ion-Exchange Chromatography Purification of this compound
This protocol is a general guideline and should be optimized for your specific process.
-
Resin Selection and Column Packing:
-
Select a strong cation-exchange resin (e.g., a sulfopropyl-based resin).
-
Pack a column to the desired bed height according to the manufacturer's instructions.
-
-
Column Equilibration:
-
Equilibrate the column with a suitable buffer at a pH at least 1 unit below the pI of this compound (e.g., 20 mM sodium acetate, pH 4.5).
-
Continue to pass the equilibration buffer through the column until the pH and conductivity of the outlet stream are the same as the inlet buffer.
-
-
Sample Loading:
-
Adjust the pH of the clarified fermentation broth to match the equilibration buffer.
-
Load the pH-adjusted broth onto the column at a controlled flow rate.
-
Collect the flow-through and monitor for any this compound that may not have bound to the resin.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Continue washing until the UV absorbance at 280 nm (to monitor for protein removal) returns to baseline.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., from 0 to 1 M NaCl in the equilibration buffer) over 10-20 column volumes.
-
Alternatively, a step elution with a fixed concentration of salt can be used.
-
Collect fractions and analyze for this compound content.
-
-
Regeneration and Storage:
-
Regenerate the column by washing with a high salt solution (e.g., 2 M NaCl) followed by a sanitizing agent (e.g., 0.1 M NaOH), and then store in an appropriate solution as recommended by the manufacturer.
-
Data Presentation
Illustrative Quantitative Data for this compound Production (Hypothetical)
| Process Step | Parameter | Value | Unit |
| Fermentation | Final Titer | 2.5 | g/L |
| Fermentation Volume | 1000 | L | |
| Total this compound | 2.5 | kg | |
| Cell Separation | Recovery | 98 | % |
| This compound in Broth | 2.45 | kg | |
| Ion-Exchange | Recovery | 90 | % |
| Chromatography | This compound after IEX | 2.21 | kg |
| Purity | 85 | % | |
| Reversed-Phase | Recovery | 85 | % |
| Chromatography | This compound after RPC | 1.87 | kg |
| Purity | >98 | % | |
| Crystallization | Recovery | 92 | % |
| Final Yield | 1.72 | kg | |
| Final Purity | >99.5 | % | |
| Overall Process | Overall Yield | 68.8 | % |
References
Validation & Comparative
Comparative analysis of Cispentacin and amphotericin B mechanisms
A Comparative Analysis of Cispentacin and Amphotericin B: Mechanisms and Efficacy
This guide provides a detailed comparison of the antifungal agents this compound and Amphotericin B, intended for researchers, scientists, and drug development professionals. We will explore their distinct mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.
Introduction
Amphotericin B (AmB) , a polyene macrolide discovered in 1955, has long been a cornerstone for treating serious systemic fungal infections.[1][2] Its broad spectrum and fungicidal activity make it a potent therapeutic agent, though its use is often limited by significant toxicity, particularly nephrotoxicity.[2][3][4]
This compound , isolated from Bacillus cereus in the late 1980s, is a water-soluble, amphoteric antibiotic.[5][6] It is a cyclic β-amino acid, structurally identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[6][7] While demonstrating modest in vitro activity in some assays, it shows powerful in vivo efficacy against systemic candidiasis in animal models.[5][8]
Mechanisms of Action
The two compounds combat fungal pathogens through fundamentally different pathways. Amphotericin B physically disrupts the fungal cell membrane, while this compound acts intracellularly to halt essential biosynthetic processes.
Amphotericin B: Membrane Disruption
The primary mechanism of Amphotericin B involves its high affinity for ergosterol, the main sterol component in fungal cell membranes.[4][9]
-
Binding to Ergosterol : AmB molecules bind irreversibly to ergosterol within the fungal plasma membrane.[9][10]
-
Pore Formation : This binding leads to the aggregation of AmB molecules, forming transmembrane channels or pores.[1][10][11]
-
Ion Leakage : These pores disrupt the membrane's integrity, causing a rapid leakage of essential monovalent ions like K+, Na+, and H+.[10][11]
-
Cell Death : The resulting ionic imbalance leads to depolarization of the membrane and ultimately, fungal cell death.[3][9]
A secondary mechanism involves the induction of oxidative stress through the formation of free radicals, which contributes to cellular damage.[3][12] Its toxicity in humans stems from a lower-affinity binding to cholesterol in mammalian cell membranes, causing similar disruptive effects.[4][10]
This compound: Biosynthesis Inhibition
This compound's mechanism relies on its structural similarity to amino acids, allowing it to enter the cell and interfere with protein and RNA synthesis.
-
Active Transport : this compound is actively transported into Candida albicans cells via amino acid permeases, particularly a specific inducible proline permease.[13]
-
Inhibition of tRNA Charging : Inside the cell, this compound inhibits the charging of proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[13]
-
Inhibition of Macromolecule Synthesis : This interference leads to the downstream inhibition of protein synthesis (measured by [14C]lysine incorporation) and RNA synthesis (measured by [3H]adenine incorporation).[13]
Unlike many antifungals, this compound does not directly target the cell wall or membrane. Its activity is dependent on the expression of specific transport proteins on the fungal cell surface.
Comparative Data Summary
The following table summarizes the key characteristics and quantitative data for both antifungal agents.
| Feature | Amphotericin B | This compound |
| Drug Class | Polyene Macrolide | Cyclic β-Amino Acid |
| Primary Target | Ergosterol in the cell membrane[9] | Prolyl-tRNA Synthetase[13] |
| Mechanism | Forms pores, causes ion leakage, induces oxidative stress[3][10] | Inhibits protein and RNA synthesis[13] |
| Effect | Fungicidal[9] | Fungistatic/Fungicidal (Dose-dependent) |
| Spectrum | Broad: Candida, Aspergillus, Cryptococcus, Histoplasma, Blastomyces, Coccidioides[9] | Primarily Candida and Cryptococcus species[8][14] |
| Resistance | Altered membrane sterols (ERG gene mutations), increased catalase activity[15] | (Not well-documented) Likely involves alterations in amino acid permease transport. |
Quantitative Performance Data
| Parameter | Amphotericin B | This compound | Fungal Species |
| MIC / IC50 (in vitro) | 0.03 - 1.0 µg/mL (MIC)[9] | 6.3 - 12.5 µg/mL (IC50)[8] | Candida albicans |
| PD50 (in vivo) | ~0.5 - 1.0 mg/kg (IV, model dependent) | 10 mg/kg (IV); 30 mg/kg (PO)[8] | Systemic C. albicans (mice) |
| Acute Toxicity (LD50) | High (e.g., Oral LD50 >5 g/kg in rats, but IV is much more toxic)[9] | Low (>1,000 mg/kg IV in mice)[8] | Mice |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays mentioned.
Protocol 1: Turbidimetric Measurement of IC50 (this compound)
This method is used to determine the in vitro susceptibility of yeast to an antifungal agent.
-
Medium Preparation : Prepare Yeast Nitrogen Base Glucose (YNG) medium.
-
Drug Dilution : Serially dilute this compound in 0.1 M phosphate buffer (pH 7.0) to achieve a range of concentrations.
-
Inoculum Preparation : Prepare a fungal suspension of Candida albicans adjusted to a standard concentration (e.g., 10^6 cells/mL).
-
Assay Setup : In a 96-well microtiter plate, mix 180 µL of YNG medium with 20 µL of the fungal suspension in each well. Add the diluted drug to achieve the final desired concentrations.[16]
-
Incubation : Incubate the plate without agitation at 37°C for 40 hours.[16]
-
Measurement : Measure the optical density (turbidity) of each well using a microplate autoreader at a wavelength of 620 nm.[16]
-
Data Analysis : A control well with no drug represents 0% inhibition, and a well with fresh medium represents 100% inhibition. The IC50 is calculated as the drug concentration that reduces turbidity by 50% compared to the control.[16]
Protocol 2: In Vivo Efficacy in a Murine Systemic Infection Model (PD50)
This protocol assesses the therapeutic efficacy of an antifungal in a living organism.
-
Animal Model : Use a cohort of immunocompetent or immunocompromised (e.g., cyclophosphamide-treated) male ICR mice.[16]
-
Fungal Challenge : Infect the mice with a lethal dose of Candida albicans A9540 via intravenous (IV) injection.[5]
-
Drug Administration : Divide the mice into groups. Administer the test compound (this compound) and a comparator (Amphotericin B) at various single doses (e.g., mg/kg) through a specific route (IV, IP, or PO) immediately after the fungal challenge. A control group receives a vehicle (e.g., saline).[8]
-
Observation : Monitor the animals daily for a set period (e.g., 10-14 days) for signs of toxicity and mortality.[16]
-
Data Analysis : The 50% Protective Dose (PD50) is calculated, representing the dose of the drug required to protect 50% of the infected mice from death.
Conclusion
Amphotericin B and this compound represent two distinct strategies for combating fungal infections.
-
Amphotericin B is a broad-spectrum, potent fungicidal agent that acts by directly destroying the fungal cell membrane. Its efficacy is well-established, but its clinical utility is hampered by significant host toxicity.
-
This compound offers a more targeted approach, exploiting fungal amino acid transport systems to inhibit essential intracellular processes. This mechanism results in remarkably low toxicity. While its in vitro potency can appear modest depending on the assay conditions, its excellent in vivo efficacy, particularly via oral administration, highlights its potential as a therapeutic agent with a favorable safety profile.
Further research into this compound and its derivatives may provide valuable alternatives to conventional antifungals, especially in treating infections caused by Candida species where toxicity is a major concern.
References
- 1. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 8. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Amphotericin B - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
Validating the In Vivo Antifungal Efficacy of Cispentacin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antifungal efficacy of Cispentacin and its derivatives, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds as antifungal therapeutics.
This compound, a naturally occurring cyclic β-amino acid, and its synthetic derivatives have demonstrated notable in vivo activity against pathogenic fungi, particularly Candida species.[1][2] Unlike many antifungal agents that target the cell membrane or wall, this compound and its analogs employ a distinct mechanism of action, making them promising candidates for overcoming existing antifungal resistance.
Mechanism of Action
This compound and its derivatives are actively transported into fungal cells via amino acid permeases.[3] Once inside the cell, they interfere with protein synthesis. The derivative PLD-118 (icofungipen), for example, has been shown to specifically inhibit isoleucyl-tRNA synthetase, leading to the disruption of fungal cell growth.[4][5][6] This targeted approach offers a different strategy compared to conventional antifungals.
Comparative In Vivo Efficacy
The following tables summarize the available in vivo data for this compound and its derivatives compared to other antifungal agents.
Table 1: Systemic Candida albicans Infection in Mice
| Compound | Administration Route | Dose | Efficacy (PD50 in mg/kg) | Comparator | Comparator PD50 (mg/kg) | Reference |
| This compound | Intravenous (iv) | Single dose | 10 | Amphotericin B | 0.4 | [7] |
| Oral (po) | Single dose | 30 | 5-Fluorocytosine | 1.8 (iv), 2.5 (po) | [7] | |
| PLD-118 (icofungipen) | Oral (po) | 10-20 mg/kg/day | Dose-dependent protection | - | - | |
| FR109615 | - | - | Excellent in vivo efficacy noted | - | - | [8] |
PD50 (Protective Dose 50): The dose required to protect 50% of the animals from lethal infection. Data for FR109615 is qualitative as specific PD50 values were not provided in the cited literature.
Table 2: Other In Vivo Models of Candidiasis
| Compound | Infection Model | Animal Model | Efficacy | Comparator | Comparator Efficacy | Reference |
| This compound | Lung Candidiasis | Immunocompromised Mice | PD50 of 28 mg/kg (iv) | Amphotericin B | PD50 of 0.7 mg/kg (iv) | [9] |
| Vaginal Candidiasis | Mice | PD50 of 76 mg/kg (po) | Amphotericin B | PD50 of 0.19 mg/kg (po) | [9] | |
| PLD-118 (icofungipen) | Oropharyngeal and Esophageal Candidiasis (Fluconazole-Resistant C. albicans) | Immunocompromised Rabbits | Dosage-dependent antifungal activity | Fluconazole | No effect | [4] |
| Disseminated Candidiasis | Persistently Neutropenic Rabbits | Dose-dependent reduction in fungal burden in kidneys, liver, spleen, and brain | - | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of in vivo studies. Below are generalized protocols based on the cited literature for systemic candidiasis models.
Murine Model of Systemic Candidiasis
This model is widely used to evaluate the efficacy of antifungal agents against disseminated Candida infections.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Candida tropicalis affects the virulence profile of Candida albicans: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP3419623B1 - Methods for using fxr agonists - Google Patents [patents.google.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Investigating the Off-Target Effects of Cispentacin in Fungal vs. Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Cispentacin, an antifungal agent, in fungal versus mammalian cells. The content is based on publicly available experimental data and established scientific principles.
Introduction to this compound
This compound, a cyclic β-amino acid antibiotic, has demonstrated potent in vivo activity against pathogenic fungi, most notably Candida albicans[1][2][3][4]. Its efficacy stems from a targeted mechanism of action within the fungal cell. However, a critical aspect of preclinical drug development is the assessment of off-target effects in the host, in this case, mammalian cells. This guide aims to objectively compare the known on-target effects in fungi with the potential off-target effects in mammalian systems, providing a framework for researchers investigating this and other aminoacyl-tRNA synthetase inhibitors.
On-Target Effects in Fungal Cells
The primary mechanism of action of this compound in fungal cells is the inhibition of protein synthesis. This is achieved through the specific targeting of isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA) during translation[5][6][7].
The process begins with the active transport of this compound into the fungal cell via amino acid permeases[5][7]. Once inside, this compound acts as a competitive inhibitor of IleRS, leading to a depletion of charged isoleucyl-tRNA. This halts protein synthesis, ultimately resulting in fungal cell death[5][6]. Some studies also suggest a dual mode of action, where this compound may interfere with amino acid transport and the cellular regulation of amino acid metabolism[8].
Potential Off-Target Effects in Mammalian Cells
A key determinant of a successful antimicrobial agent is its selectivity for the pathogen's molecular machinery over the host's. For this compound, the primary concern for off-target effects would be the inhibition of human aminoacyl-tRNA synthetases, both cytosolic and mitochondrial.
-
Human Cytosolic Isoleucyl-tRNA Synthetase (IleRS): While direct comparative inhibitory data for this compound against fungal and human IleRS is not extensively available in public literature, the evolutionary divergence between fungal and human enzymes often provides a basis for selectivity. Structural differences in the active sites of these enzymes can lead to significantly lower binding affinity of the inhibitor for the human counterpart.
-
Human Mitochondrial Isoleucyl-tRNA Synthetase (m-IleRS): Due to the endosymbiotic origin of mitochondria, their protein synthesis machinery shares similarities with that of prokaryotes. This presents a potential for off-target effects, as some antibiotics targeting bacterial ribosomes have been shown to inhibit mitochondrial protein synthesis[9]. However, significant evolutionary changes have also occurred in mitochondrial aaRSs, which can be exploited for selective targeting.
High-dose in vivo studies in mice have shown no acute lethal toxicity at intravenous doses of 1,000 mg/kg and oral/intraperitoneal doses of 1,500 mg/kg, suggesting a wide therapeutic window and low potential for severe off-target effects at therapeutic concentrations[4][10].
Comparative Data Tables
The following tables summarize the available quantitative data for this compound's activity and toxicity.
Table 1: Antifungal Activity of this compound
| Organism | Assay Type | Medium | IC50 (µg/mL) | Reference(s) |
| Candida albicans (clinical isolates) | Turbidimetric Measurement | Yeast Nitrogen Base Glucose | 6.3 - 12.5 | [10] |
Table 2: In Vivo Toxicity of this compound
| Animal Model | Administration Route | Dose | Observation | Reference(s) |
| Mice | Intravenous (IV) | 1,000 mg/kg | No acute lethal toxicity | [4][10] |
| Mice | Intraperitoneal (IP) | 1,500 mg/kg | No acute lethal toxicity | [4][10] |
| Mice | Oral (PO) | 1,500 mg/kg | No acute lethal toxicity | [4][10] |
Note: Direct comparative IC50 or Ki values for this compound against fungal versus mammalian isoleucyl-tRNA synthetases are not publicly available. The in vivo data suggests a high therapeutic index.
Experimental Protocols
Detailed below are representative protocols for key experiments used to assess the on-target and off-target effects of antifungal agents like this compound.
Isoleucyl-tRNA Synthetase (IleRS) Activity Assay (ATP-PPi Exchange Assay)
This biochemical assay measures the first step of the aminoacylation reaction catalyzed by IleRS.
-
Enzyme and Substrate Preparation:
-
Purify recombinant fungal and human (cytosolic and mitochondrial) IleRS.
-
Prepare a reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 mM KF).
-
Prepare stock solutions of L-isoleucine, ATP, and radiolabeled pyrophosphate ([³²P]PPi).
-
-
Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, L-isoleucine, ATP, [³²P]PPi, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified IleRS enzyme.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
-
Quenching and Detection:
-
Stop the reaction by adding a quenching solution (e.g., 7% perchloric acid, 1% activated charcoal).
-
The charcoal binds the newly formed [³²P]ATP.
-
Wash the charcoal to remove unincorporated [³²P]PPi.
-
Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ATP formation at each this compound concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Fungal Whole-Cell Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) or IC50 of this compound against fungal cells.
-
Strain and Media Preparation:
-
Culture the fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., Yeast Nitrogen Base Glucose) to mid-log phase.
-
Prepare a serial dilution of this compound in the same medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized suspension of fungal cells.
-
Include positive (no drug) and negative (no cells) controls.
-
Incubate the plate at an optimal growth temperature (e.g., 30°C or 37°C) with shaking.
-
-
Growth Measurement:
-
Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader.
-
-
Data Analysis:
-
Plot the OD600 values over time to generate growth curves for each this compound concentration.
-
From the growth curves, determine the IC50 (the concentration that inhibits growth by 50%) or the MIC (the lowest concentration with no visible growth).
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture a panel of mammalian cell lines (e.g., HepG2, HEK293) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of this compound.
-
Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the this compound concentration and determine the CC50 (the concentration that reduces cell viability by 50%).
-
Conclusion
This compound demonstrates potent antifungal activity through the targeted inhibition of fungal isoleucyl-tRNA synthetase. While direct comparative data on its effects on mammalian IleRS is limited in the public domain, high-dose in vivo studies indicate a favorable safety profile, suggesting good selectivity. The evolutionary divergence between fungal and mammalian aaRSs provides a strong rationale for this observed selectivity.
For drug development professionals, the key takeaway is the importance of a multi-faceted experimental approach to thoroughly characterize the selectivity profile of any novel antifungal agent. This includes direct biochemical comparisons of enzyme inhibition, whole-cell assays on both fungal and a panel of mammalian cell lines, and broader 'omics' approaches to uncover any unanticipated off-target effects. The protocols and frameworks provided in this guide offer a starting point for such investigations.
References
- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. High-throughput and sensitive assay to measure yeast cell growth: a bench protocol for testing genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Cispentacin and Flucytosine Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug development, a thorough understanding of the comparative efficacy and mechanisms of action of different compounds is paramount. This guide provides a detailed head-to-head comparison of Cispentacin, a novel antifungal agent, and Flucytosine (5-FC), a long-standing therapeutic option, against various Candida species, a common cause of opportunistic fungal infections.
Executive Summary
This comparison synthesizes available in vitro data to evaluate the antifungal activity of this compound and Flucytosine. While direct comparative studies are limited, this guide collates data from various sources to provide a comprehensive overview. Flucytosine exhibits a broad spectrum of activity against many Candida species, although resistance can be a clinical challenge. This compound has shown potent activity, particularly against Candida albicans. A detailed examination of their mechanisms of action reveals distinct cellular targets, offering potential for different therapeutic strategies.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Flucytosine against various Candida species. It is crucial to note that the data for each compound are derived from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
Table 1: In Vitro Activity of this compound against Candida Species
| Candida Species | IC50 (µg/mL) | IC100 (µg/mL) |
| Candida albicans (clinical isolates) | 6.3 - 12.5[1] | 6.3 - 50[1] |
| Candida tropicalis | 100 | >100 |
| Candida krusei | 3.1 - 6.3 | 6.3 - 12.5 |
IC50: 50% inhibitory concentration; IC100: 100% inhibitory concentration. Data obtained by a turbidimetric method in yeast nitrogen base glucose medium.
Table 2: In Vitro Activity of Flucytosine against Candida Species (CLSI Broth Microdilution)
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ≤0.03 - >64 | 0.125 | 1 |
| Candida glabrata | ≤0.03 - >64 | 0.125 | 0.12 |
| Candida parapsilosis | ≤0.03 - >64 | 0.25 | 0.25 |
| Candida tropicalis | ≤0.03 - >64 | 0.25 | 1 |
| Candida krusei | ≤0.03 - >64 | 8 | 32 |
MIC values determined after 48 hours of incubation. Data aggregated from multiple laboratories.[2]
Mechanisms of Action
The distinct mechanisms of action of this compound and Flucytosine are a critical aspect of their comparison.
This compound: This compound is actively transported into Candida albicans cells via amino acid permeases.[2] Once inside, it is thought to interfere with protein and RNA synthesis.[2] Specifically, this compound has been shown to inhibit the in vivo incorporation of radiolabeled lysine into protein and adenine into RNA.[2]
Flucytosine (5-FC): Flucytosine acts as a prodrug. It is taken up by fungal cells via cytosine permease. Inside the fungal cell, it is converted to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase. 5-FU is then further metabolized to intermediates that disrupt both DNA and RNA synthesis. The incorporation of 5-fluorouridine triphosphate into fungal RNA inhibits protein synthesis, while the inhibition of thymidylate synthase by 5-fluoro-2'-deoxyuridine-5'-monophosphate disrupts DNA synthesis.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the action of these antifungal agents and the methods used to evaluate them, the following diagrams are provided.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for comparing the efficacy of different compounds. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol widely used for this purpose.
CLSI Broth Microdilution Method (M27-A3/M27-S4)
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[2]
-
Drug Dilution: A series of twofold dilutions of the antifungal agent (this compound or Flucytosine) are prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well.[2] For some agents like amphotericin B, a complete inhibition of growth is the endpoint.
Conclusion
This guide provides a comparative overview of this compound and Flucytosine against Candida species based on available scientific literature. Flucytosine remains a relevant antifungal with a well-characterized mechanism and extensive susceptibility data. This compound shows promise as an antifungal agent with a distinct mechanism of action, warranting further investigation and direct comparative studies against a broader range of Candida species using standardized methodologies. For researchers and drug development professionals, understanding these differences is key to identifying new therapeutic strategies and addressing the ongoing challenge of fungal infections.
References
- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Vitro Analysis of Cispentacin's Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Cispentacin's Antifungal Activity Against Key Pathogens.
This guide provides a comprehensive comparison of the in-vitro antifungal activity of this compound against that of established antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. The data presented is compiled from various publicly available studies, offering a statistical validation of this compound's potential as an antifungal compound. This document includes detailed experimental protocols, comparative data tables, and visualizations of the experimental workflow and this compound's proposed mechanism of action.
Comparative Antifungal Activity
The in-vitro efficacy of this compound and comparator antifungal agents was evaluated against various fungal isolates, primarily from the Candida and Aspergillus genera. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Table 1: In-Vitro Activity of this compound and Comparator Drugs against Candida Species (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| This compound | 6.3 - 12.5 (IC50)[1][2] | No data available | No data available | No data available | No data available |
| Fluconazole | 0.25 - 2 | 0.5 - 64 | 0.125 - 4 | 0.25 - 8 | 8 - 64 |
| Amphotericin B | 0.125 - 1 | 0.125 - 2 | 0.125 - 1 | 0.25 - 2 | 0.5 - 4 |
| Caspofungin | 0.03 - 0.5 | 0.06 - 1 | 0.25 - 2 | 0.06 - 0.5 | 0.125 - 1 |
Note: IC50 (50% inhibitory concentration) values for this compound are provided as MIC values were not consistently reported in the same format as for other drugs.
Table 2: In-Vitro Activity of this compound and Comparator Drugs against Aspergillus Species (MIC in µg/mL)
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| This compound | No significant activity[1][2] | No significant activity | No significant activity | No significant activity |
| Fluconazole | 16 - >128 | 32 - >128 | 32 - >128 | 64 - >128 |
| Amphotericin B | 0.25 - 2 | 0.5 - 4 | 0.5 - 4 | 1 - 8 |
| Caspofungin | 0.015 - 0.25 | 0.03 - 0.5 | 0.03 - 0.5 | 0.06 - 1 |
Experimental Protocols
The data presented in the tables above are derived from studies that largely adhere to the standardized methodologies for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol based on these standards.
Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.Def 7.3.1)
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in appropriate solvents (e.g., water for Fluconazole and Caspofungin, dimethyl sulfoxide for Amphotericin B). Serial twofold dilutions of each agent are then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies or only a few colonies (representing a 99.9% kill rate) are observed.
Visualizations
Experimental Workflow
Caption: A generalized workflow for in-vitro antifungal susceptibility testing.
Proposed Mechanism of Action of this compound
This compound's antifungal activity is attributed to its role as an amino acid analogue, which allows it to be actively transported into fungal cells via amino acid permeases. Once inside the cell, it is believed to interfere with protein synthesis. While the exact molecular target has been debated, evidence points towards the inhibition of an aminoacyl-tRNA synthetase. Some studies suggest that a synthetic derivative of this compound, BAY 10-8888, inhibits isoleucyl-tRNA synthetase[3]. Other research indicates that this compound itself can inhibit the in-vitro charging of prolyl-tRNA, suggesting prolyl-tRNA synthetase as a potential target[4]. The diagram below illustrates this general mechanism.
Caption: this compound's proposed mechanism of action in fungal cells.
References
- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antifungal Synergies: A Comparative Guide to Cispentacin Combination Testing
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic potential of the antifungal compound cispentacin with other antifungal agents. While specific experimental synergy data for this compound is not yet publicly available, this document outlines the established methodologies for such testing and presents hypothetical data to illustrate the expected outcomes and data presentation.
This compound, a cyclic β-amino acid antibiotic, exhibits a unique mechanism of action, making it a compelling candidate for combination therapy to enhance efficacy and combat resistance.[1][2] This guide details the experimental protocols for synergy testing, focusing on the widely used checkerboard assay, and provides a visual representation of the relevant cellular pathways.
Understanding the Mechanisms: this compound and Potential Partners
This compound's proposed antifungal activity stems from its interference with amino acid transport and metabolism within the fungal cell.[1] This distinct mechanism suggests potential for synergistic interactions with antifungal drugs that target different cellular components.
This compound's Proposed Mechanism of Action:
This compound is actively transported into the fungal cell via amino acid permeases.[3] Inside the cell, it is thought to disrupt amino acid homeostasis, potentially by inhibiting aminoacyl-tRNA synthetases, which are crucial for protein synthesis.[3]
Mechanisms of Potential Synergistic Partners:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.[4]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[1]
Experimental Protocol: The Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[5][6][7]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solution of the second antifungal agent
-
Fungal isolate suspension (e.g., Candida albicans) adjusted to a 0.5 McFarland standard
-
Appropriate broth medium (e.g., RPMI-1640)
-
Multichannel pipette
-
Incubator
-
Microplate reader
Workflow:
Procedure:
-
Preparation of Drug Dilutions:
-
In a 96-well plate, create serial dilutions of this compound (Drug A) along the x-axis (e.g., columns 1-10).
-
Create serial dilutions of the second antifungal (Drug B) along the y-axis (e.g., rows A-G).
-
The final volume in each well containing the drug dilutions should be a quarter of the final test volume.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well to achieve the final desired cell concentration.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature and duration for the fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
-
Determine the MIC of each drug alone and in combination by visual inspection or by measuring the optical density with a microplate reader.
-
Data Presentation and Interpretation
The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Calculation of FICI:
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FICI is the sum of the FIC values for each drug:
-
FICI = FIC of Drug A + FIC of Drug B
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Hypothetical Synergy Data for this compound:
The following table presents hypothetical data from a checkerboard synergy assay between this compound and other antifungal agents against Candida albicans.
| Antifungal Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 8 | - | - | - |
| Fluconazole | 4 | - | - | - |
| This compound + Fluconazole | - | 2 (this compound) + 0.5 (Fluconazole) | 0.375 | Synergy |
| Amphotericin B | 0.5 | - | - | - |
| This compound + Amphotericin B | - | 4 (this compound) + 0.125 (Amphotericin B) | 0.75 | Additive |
| Caspofungin | 0.25 | - | - | - |
| This compound + Caspofungin | - | 4 (this compound) + 0.0625 (Caspofungin) | 0.75 | Additive |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion
While experimental data on the synergistic interactions of this compound is currently lacking in published literature, the methodologies for conducting such investigations are well-established. The unique mechanism of action of this compound makes it a prime candidate for combination studies. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers to explore the potential of this compound in synergistic antifungal therapies, which could lead to more effective treatment strategies for fungal infections. Further in vitro and in vivo studies are warranted to elucidate the true synergistic potential of this compound.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. jogcr.com [jogcr.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Cispentacin: A Favorable Safety Profile in Preclinical Benchmarking Against Existing Antifungals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive review of preclinical safety data positions the novel antifungal agent, Cispentacin, as a promising candidate with a potentially superior safety profile compared to established antifungal drugs such as Amphotericin B and various azoles. This analysis, designed for researchers, scientists, and drug development professionals, summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes the known toxicity pathways of comparator drugs, highlighting the need for further direct comparative studies to fully elucidate this compound's clinical potential.
Executive Summary
Invasive fungal infections pose a significant threat to immunocompromised patients, and the toxicity of current antifungal therapies often limits their clinical utility. This guide provides an objective comparison of the preclinical safety profile of this compound against market-leading antifungals, Amphotericin B and the azole class (represented by Fluconazole and Ketoconazole). The available data indicates that this compound exhibits a remarkably low acute toxicity profile. In contrast, Amphotericin B is associated with significant nephrotoxicity, and azole antifungals have been linked to hepatotoxicity. This guide aims to provide a data-driven resource for the scientific community to inform further research and development in the field of antifungal therapeutics.
Comparative Acute Toxicity
A critical initial assessment of a drug's safety is its acute toxicity, often measured by the median lethal dose (LD50). Preclinical studies in murine models provide a clear distinction between this compound and its counterparts.
| Antifungal Agent | Animal Model | Route of Administration | Acute Lethal Dose (LD50) | Citation |
| This compound | Mouse | Intravenous (IV) | > 1,000 mg/kg | |
| Intraperitoneal (IP) | > 1,500 mg/kg | |||
| Oral (PO) | > 1,500 mg/kg | |||
| Amphotericin B | Mouse | Intravenous (IV) | ~2.3 - 3.0 mg/kg | [1][2] |
| (Conventional) | ||||
| Amphotericin B | Mouse | Intravenous (IV) | > 175 mg/kg | [1] |
| (Liposomal) | ||||
| Fluconazole | Rat/Mouse | Oral (PO) | 1288 - 1575 mg/kg | [3][4] |
| Ketoconazole | Rat | Oral (PO) | 166 mg/kg | [5][6] |
| Table 1: Comparative Acute Lethal Dose (LD50) of this compound and Existing Antifungals. |
Organ-Specific Toxicity Profile
Beyond acute lethality, the potential for organ-specific toxicity is a major concern with existing antifungal agents. Amphotericin B is notoriously nephrotoxic, while azoles are frequently associated with hepatotoxicity.
Nephrotoxicity
| Antifungal Agent | Key Preclinical Findings (Animal Models) | Biomarkers of Toxicity | Citation |
| This compound | No data available from published preclinical studies. | - | |
| Amphotericin B | Increased urinary tubular cell elimination, reduced creatinine clearance in rats with repeated dosing. | Increased Blood Urea Nitrogen (BUN), increased serum creatinine, histological evidence of renal tubular necrosis. | [7][8] |
| Table 2: Comparative Preclinical Nephrotoxicity Profile. |
Hepatotoxicity
| Antifungal Agent | Key Preclinical Findings (Animal Models) | Biomarkers of Toxicity | Citation |
| This compound | No data available from published preclinical studies. | - | |
| Azoles (Fluconazole, Itraconazole) | Dose-dependent increases in liver enzymes (ALT, ALP), hepatocellular necrosis, and degenerative changes in the liver of rats with sub-chronic administration. Itraconazole was found to be a more potent hepatotoxicant than fluconazole in a comparative rat study. | Increased Alanine Aminotransferase (ALT), increased Alkaline Phosphatase (ALP), histological evidence of liver damage. | [9][10][11][12] |
| Table 3: Comparative Preclinical Hepatotoxicity Profile. |
Experimental Protocols
The following are generalized protocols for key in vivo toxicity studies based on established guidelines and methodologies.
Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Methodology:
-
Animal Model: Typically, female rats or mice are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. A period of acclimatization of at least 5 days is required.
-
Dosing: A single oral dose of the test substance is administered using a gavage needle. The volume administered is typically 1-2 mL/100g body weight.
-
Dose Levels: A stepwise procedure is used, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the initial dose determines the subsequent dose level.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
In Vivo Hepatotoxicity Assessment
Objective: To evaluate the potential of a substance to cause liver injury.
Methodology:
-
Animal Model: Typically, rats are used.
-
Dosing: The test substance is administered daily for a specified period (e.g., 14 or 28 days) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Blood Sampling: Blood samples are collected at baseline and at the end of the study for biochemical analysis.
-
Biochemical Analysis: Plasma or serum is analyzed for liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
-
Histopathology: At the end of the study, animals are euthanized, and the liver is collected, weighed, and fixed in formalin. Liver sections are stained with hematoxylin and eosin (H&E) and examined microscopically for signs of cellular damage, inflammation, and necrosis.
In Vivo Nephrotoxicity Assessment
Objective: To evaluate the potential of a substance to cause kidney damage.
Methodology:
-
Animal Model: Typically, rats are used.
-
Dosing: The test substance is administered daily for a specified period.
-
Urine and Blood Collection: Urine is collected over a 24-hour period, and blood samples are taken at baseline and at the end of the study.
-
Biochemical Analysis: Serum is analyzed for markers of renal function, such as Blood Urea Nitrogen (BUN) and creatinine. Urine may be analyzed for proteinuria and specific kidney injury biomarkers.
-
Histopathology: At the end of the study, kidneys are collected, weighed, and processed for histopathological examination to assess for tubular damage, inflammation, and other abnormalities.
Mechanisms of Toxicity: Signaling Pathways
Understanding the molecular mechanisms behind the toxicity of existing antifungals provides a framework for evaluating the potential risks of new chemical entities.
The primary mechanism of Amphotericin B-induced kidney damage involves its binding to cholesterol in the renal tubular cell membranes, leading to the formation of pores.[13][14] This disrupts ion balance and activates stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately causing cell injury and apoptosis.[15]
Azole antifungals are known inhibitors of cytochrome P450 (CYP450) enzymes, which are crucial for drug and steroid metabolism in the liver.[16] Inhibition of these enzymes can lead to the accumulation of toxic metabolites and oxidative stress. In some instances, this can trigger inflammatory responses, mediated by pathways such as NF-κB, contributing to liver damage.[17]
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound possesses a significantly wider safety margin in terms of acute toxicity compared to conventional Amphotericin B and certain azole antifungals. The absence of reported lethal toxicity at high doses is a promising indicator of its potential for a favorable therapeutic index.
However, a comprehensive assessment of this compound's safety profile requires further investigation, particularly in the areas of sub-chronic and chronic toxicity, with a focus on potential nephrotoxic and hepatotoxic effects. Direct, head-to-head comparative studies with existing antifungals under standardized protocols are essential to definitively establish its relative safety. The elucidation of this compound's mechanism of action and its potential off-target effects will also be crucial in predicting its clinical safety profile.
This guide underscores the potential of this compound as a safer alternative in the antifungal armamentarium. The scientific community is encouraged to pursue further research to fully characterize its safety and efficacy, which could ultimately lead to improved treatment outcomes for patients with life-threatening fungal infections.
References
- 1. Pharmacology and toxicology of a liposomal formulation of amphotericin B (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome-encapsulated amphotericin B in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Experimental studies on the nephrotoxicity of amphotericin B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nephrotoxicity of amphotericin B in rats: effects of the time of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction potential of fluconazole toward drug-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity induced by antifungal drugs itraconazole and fluconazole in rats: a comparative in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluconazole Toxicity in a Rat Model: Histopathological and Neurobehavioral Effects [ijvm.ut.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 14. Amphotericin B - Wikipedia [en.wikipedia.org]
- 15. Amphotericin B-Induced Renal Tubular Cell Injury Is Mediated by Na+ Influx through Ion-Permeable Pores and Subsequent Activation of Mitogen-Activated Protein Kinases and Elevation of Intracellular Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Cispentacin: A Guide to Safe and Compliant Practices
Understanding Cispentacin Waste Streams
This compound waste in a laboratory setting can be categorized into several streams, each requiring a specific disposal pathway. The primary distinction lies between concentrated stock solutions and diluted working solutions or contaminated materials.
| Waste Type | Key Characteristics | Recommended Disposal Consideration |
| Solid this compound | Pure, unadulterated compound. | Treat as hazardous chemical waste. |
| This compound Stock Solutions | High concentration of the antibiotic. | Considered hazardous chemical waste. Do not autoclave or drain dispose.[1] |
| Used Culture Media | Low concentration of this compound, potentially containing biohazardous material. | Must be considered both chemical and biohazardous waste.[1] |
| Contaminated Labware | Pipette tips, gloves, flasks, etc. | Segregate as chemical-contaminated waste. |
Procedural Guidance for this compound Disposal
The following step-by-step protocol outlines the recommended procedures for managing this compound waste. Note: This is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
1. Waste Segregation and Collection:
-
Solid this compound and Stock Solutions:
-
Used Culture Media Containing this compound:
-
If the media contains infectious agents, it must first be decontaminated, typically by autoclaving, to address the biohazard.[2]
-
Crucially, autoclaving does not degrade all antibiotics. [1] Therefore, after autoclaving, the media must still be treated as chemical waste.
-
Collect the autoclaved media in a designated container for liquid chemical waste.[2]
-
-
Contaminated Labware:
-
Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, empty vials) in a designated container for solid chemical waste.
-
2. Storage of this compound Waste:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[3]
-
Ensure the storage area is secure, well-ventilated, and away from general lab traffic.
-
Liquid waste containers should be stored in secondary containment to prevent spills.[2]
3. Disposal:
-
Arrange for the pickup and disposal of all this compound waste through your institution's certified hazardous waste management vendor.
-
Never dispose of this compound, in any form, down the drain or in the regular trash.[1] Improper disposal can contribute to the development of antibiotic-resistant bacteria in the environment.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
Environmental Considerations and Regulatory Compliance
The improper disposal of antibiotics poses a significant threat to environmental health, primarily through the promotion of antimicrobial resistance. While specific ecotoxicity data for this compound is not widely published, the general principle of preventing the release of any antibiotic into the environment must be strictly followed.
All laboratory waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] It is the responsibility of the waste generator—the laboratory—to ensure that all chemical waste is managed in compliance with federal, state, and local laws.[3][4]
By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting both laboratory personnel and the environment.
References
Essential Safety and Logistical Information for Handling Cispentacin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cispentacin. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational workflow.
Quantitative Safety Data
While comprehensive toxicological data for this compound is not widely available, a key study has provided the following acute toxicity information in a murine model. This data is crucial for initial risk assessment in a laboratory setting.
| Parameter | Value | Species | Administration Route | Citation |
| Acute Lethal Toxicity (Intravenous) | No lethality observed at 1,000 mg/kg | Mouse | Intravenous (IV) | [1] |
| Acute Lethal Toxicity (Intraperitoneal) | No lethality observed at 1,500 mg/kg | Mouse | Intraperitoneal (IP) | [1] |
| Acute Lethal Toxicity (Oral) | No lethality observed at 1,500 mg/kg | Mouse | Oral (PO) | [1] |
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Given that this compound is an antifungal antibiotic and a small molecule of biological origin, it should be handled with care to avoid inhalation, ingestion, and skin contact. The following PPE is mandatory when handling this compound powder or solutions:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are required at all times.
-
Hand Protection : Nitrile gloves should be worn. If handling larger quantities or for prolonged periods, double-gloving is recommended.
-
Body Protection : A standard laboratory coat must be worn.
-
Respiratory Protection : When handling the powdered form of this compound or when there is a risk of aerosol generation, a properly fitted N95 respirator or a higher level of respiratory protection should be used. All work with powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled.
-
-
Preparation of Solutions :
-
All weighing of powdered this compound and preparation of solutions must be conducted in a chemical fume hood or other suitable ventilated enclosure.
-
Use appropriate labware and ensure it is clean and dry before use.
-
This compound is a water-soluble, amphoteric compound.[2]
-
-
Use in Experiments :
-
When using this compound in experimental setups, ensure that the area is well-ventilated.
-
Avoid the generation of aerosols.
-
Clearly label all vessels containing this compound solutions.
-
-
Spill Management :
-
In case of a small spill of powdered this compound, carefully dampen the material with a wet paper towel to avoid creating dust, and then wipe it up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into a sealed container for proper disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
For large spills, evacuate the area and follow institutional emergency procedures.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste :
-
Contaminated PPE (gloves, disposable lab coats), weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste :
-
Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Unused stock solutions are considered hazardous chemical waste and must be disposed of accordingly.
-
-
Sharps Waste :
-
Any sharps (needles, pipette tips, etc.) contaminated with this compound should be disposed of in a designated sharps container that is then treated as hazardous chemical waste.
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
